Technical Documentation Center

1-Thia-2,10-diazacyclododecane 1,1-dioxide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Thia-2,10-diazacyclododecane 1,1-dioxide
  • CAS: 2241129-34-8

Core Science & Biosynthesis

Foundational

Technical Guide: Properties and Engineering of 12-Membered Macrocyclic Sulfonamides

Abstract This technical guide provides a comprehensive analysis of 12-membered macrocyclic sulfonamides , a scaffold occupying the critical "medium-to-macro" transition zone in chemical space. Unlike their linear counter...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of 12-membered macrocyclic sulfonamides , a scaffold occupying the critical "medium-to-macro" transition zone in chemical space. Unlike their linear counterparts or larger macrocyclic drugs (e.g., 14-15 membered HCV protease inhibitors), 12-membered sultams offer a unique balance of conformational rigidity and metabolic stability. This document details their physicochemical properties, advanced synthetic methodologies (specifically Ring-Closing Metathesis and Ring Expansion), and their application as "beyond Rule of 5" (bRo5) modalities in drug discovery.

Introduction: The "Goldilocks" Scaffold

In modern medicinal chemistry, macrocycles (rings


 12 atoms) are privileged structures capable of modulating difficult targets such as protein-protein interactions (PPIs). While 14- and 15-membered rings have dominated the clinical landscape (e.g., Danoprevir, Simeprevir), the 12-membered sulfonamide  represents an underutilized but structurally distinct class.
Why 12-Membered Sulfonamides?
  • Conformational Pre-organization: 12-membered rings possess higher strain energy than 14+ rings, leading to tighter conformational ensembles. This reduces the entropic penalty upon binding to a protein target.

  • The Sulfonamide Isostere: Replacing a lactam (amide) with a sulfonamide (sultam) introduces a tetrahedral geometry at the sulfur atom, altering the vector of the backbone and increasing proteolytic stability.

  • bRo5 Properties: These scaffolds often exhibit "chameleonic" behavior—hiding polar groups (intramolecular H-bonds) to traverse cell membranes, then exposing them to bind targets.

Structural & Physicochemical Properties[1][2][3][4][5]

Conformational Analysis

The 12-membered ring is unique because it sits at the boundary of medium (8-11) and large (12+) rings.

  • Pucker & Strain: Unlike the flexible 14-membered rings, 12-membered sultams often adopt a "square-like" or "rectangular" conformation defined by the rigid sulfonamide bond and transannular interactions.

  • Transannular Strain: The sulfonamide oxygen atoms often project outward, while the N-H can participate in transannular hydrogen bonding (to backbone carbonyls or ethers), stabilizing the structure.

Solubility and Permeability

Data indicates that 12-membered macrocycles often maintain better solubility than their linear precursors due to the reduction of solvent-accessible surface area (SASA) in the unbound state.

PropertyLinear Sulfonamide Precursor12-Membered Macrocyclic SulfonamideImpact
Rotatable Bonds High (>8)Low (restricted)Lower entropic penalty in binding.
H-Bond Donors ExposedOften masked (transannular)Improved passive permeability.
Metabolic Stability Susceptible to peptidasesHigh resistanceExtended half-life (

).
LogP VariableTypically higher (compact)Better membrane penetration.

Synthetic Methodologies

Constructing 12-membered sultams is synthetically challenging due to the entropic cost of cyclization and enthalpic strain.[1] Two primary strategies are dominant: Ring-Closing Metathesis (RCM) and Ring Expansion .

Strategy A: Ring-Closing Metathesis (RCM)

RCM is the industry standard for macrocyclization. For 12-membered sulfonamides, the choice of catalyst and substrate conformation is critical to favor the cis or trans alkene and avoid dimerization.

Critical Mechanistic Insight: The sulfonamide nitrogen is less nucleophilic than an amide nitrogen, often requiring protection or specific alkylation to prevent catalyst poisoning, although modern ruthenium carbenes (Grubbs II, Hoveyda-Grubbs) are tolerant.

Strategy B: Ring Expansion (The "Zip-Up" Approach)

A more recent and elegant approach involves expanding a smaller ring (e.g., a


-lactam or cyclic sulfonamide) into a 12-membered system. This method avoids high-dilution conditions required for RCM.

Mechanism: A 4- or 5-membered ring containing a side chain with a nucleophile (or latent nucleophile like a nitro group) undergoes activation. The side chain attacks the ring, cleaving the internal bond and "zipping" it open into a larger macrocycle.

Visualization of Synthetic Logic

SynthesisPathways cluster_0 Method A: RCM cluster_1 Method B: Ring Expansion Linear Linear Diene Sulfonamide RCM_Cat Ru-Catalyst (Grubbs II) Linear->RCM_Cat Coordination Macro12 12-Membered Macrocyclic Sulfonamide RCM_Cat->Macro12 Cyclization (-Ethylene) SmallRing Small Ring (e.g., N-Sulfonyl Lactam) Expansion Ring Expansion (Transamidation) SmallRing->Expansion Activation Nucleophile Side Chain Nucleophile Nucleophile->Expansion Attack Expansion->Macro12 Ring Opening (+4-8 atoms)

Caption: Comparative synthetic pathways for 12-membered sulfonamides: Direct cyclization (RCM) vs. Ring Expansion.

Experimental Protocols

Protocol 1: Synthesis via Ring-Closing Metathesis (RCM)

Target: 12-membered unsaturated sultam.

  • Substrate Preparation: Dissolve the linear diene sulfonamide (1.0 eq) in degassed Dichloromethane (DCM) to a final concentration of 5 mM (Critical: High dilution prevents oligomerization).

  • Catalyst Addition: Add Grubbs 2nd Generation Catalyst (5 mol%) in a single portion under Argon atmosphere.

  • Reflux: Heat the reaction to reflux (40°C) for 12–24 hours. Monitor via LC-MS for the disappearance of starting material (M) and appearance of product (M-28, loss of ethylene).

  • Quenching: Add DMSO (50 eq relative to catalyst) and stir for 12 hours to sequester the Ruthenium species.

  • Purification: Concentrate in vacuo and purify via flash column chromatography (SiO2).

    • Note: 12-membered rings often form as a mixture of E/Z isomers. These can sometimes be separated by HPLC or used as a mixture for hydrogenation.

Protocol 2: Ring Expansion Strategy

Source: Adapted from recent methodologies (e.g., Unsworth et al.).

  • Precursor: Start with an N-sulfonylated lactam (e.g., valerolactam derivative) bearing a pendant alkyl halide or protected amine.

  • Alkylation: React the lactam with the side chain linker (containing a terminal protected amine) using NaH in DMF.

  • Deprotection/Cyclization:

    • Deprotect the terminal amine (e.g., TFA for Boc group).

    • Treat with a mild base (e.g., DBU or DIPEA) in acetonitrile at reflux.

    • Mechanism: The free amine attacks the lactam carbonyl (transamidation), cleaving the internal amide bond and expanding the ring by the length of the linker.

  • Isolation: Evaporate solvent and purify via recrystallization or chromatography.

Applications & Case Studies

HCV Protease Inhibition (Analogs)

While drugs like Danoprevir utilize a 14-membered carbocyclic ring, 12-membered sulfonamide analogs have been synthesized to probe the P1-P3 binding pocket constraints. The tighter curvature of the 12-membered ring forces the P1 substituent into a distinct orientation, often improving selectivity against resistant viral variants, though sometimes at the cost of absolute potency compared to 14-15 membered rings.

Metalloenzyme Inhibition (Carbonic Anhydrase)

Sulfonamides are classic inhibitors of Carbonic Anhydrase (CA).[2] Macrocyclization of the sulfonamide pharmacophore restricts the orientation of the zinc-binding group (ZBG).

  • Study: 12-membered macrocyclic sulfonamides have shown isoform selectivity (e.g., hCA IX vs hCA II) by utilizing the macrocyclic linker to clash with the entrance of the active site in off-target isoforms.

References

  • Yang, Z., et al. (2023).[3] "Ring Expansion Strategies for the Synthesis of Medium Sized Ring and Macrocyclic Sulfonamides." Angewandte Chemie International Edition. [Link][4]

  • Drug Hunter. (2023).[5] "Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry." Drug Hunter. [Link]

  • Olanders, G., et al. (2020). "Conformational analysis of macrocycles: comparing general and specialized methods." Journal of Computer-Aided Molecular Design. [Link]

  • Yu, X., & Sun, D. (2013). "Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles." Molecules. [Link]

Sources

Exploratory

Cyclic Sulfonamide Macrocycles: Synthetic Architectures and Therapeutic Targeting

This guide serves as a technical whitepaper on the design, synthesis, and biological characterization of cyclic sulfonamide macrocycles. It is structured to provide actionable protocols, mechanistic insights, and compara...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical whitepaper on the design, synthesis, and biological characterization of cyclic sulfonamide macrocycles. It is structured to provide actionable protocols, mechanistic insights, and comparative data for researchers in drug discovery.[1]

Executive Summary: The Macrocyclic Advantage

Cyclic sulfonamides (sultams) represent a privileged scaffold in modern medicinal chemistry, particularly for targeting extended protein-binding interfaces that are "undruggable" by varying small molecules. By embedding the sulfonamide moiety within a macrocycle (typically 12–20 membered rings), researchers achieve conformational pre-organization . This reduces the entropic penalty of binding, enhances proteolytic stability, and often improves membrane permeability despite high molecular weight (the "chameleon effect").

This guide focuses on the most successful application of this class: HCV NS3/4A protease inhibitors (e.g., Simeprevir, Danoprevir), while highlighting emerging synthetic methodologies like Pd-catalyzed C-H activation.

Strategic Design & Mechanism of Action

The Pharmacophore

The cyclic sulfonamide moiety typically serves two roles:

  • Bioisostere: It mimics the transition state of peptide bond hydrolysis (tetrahedral geometry) or acts as a stable replacement for a carboxylate/amide.

  • Linker: It provides a rigidifying element that constrains the macrocycle into a bioactive conformation.

Mechanism of Action: HCV NS3/4A Inhibition

The NS3/4A protease is essential for viral replication, cleaving the HCV polyprotein.[1][2][3][4] Cyclic sulfonamide inhibitors bind non-covalently to the active site. The sulfonamide group often engages in a hydrogen-bonding network with the catalytic triad (His57, Asp81, Ser139) or the oxyanion hole, while the macrocycle spans the S1’–S3 subsites.

HCV_Inhibition Polyprotein HCV Polyprotein (Precursor) NS3_4A NS3/4A Protease (Active Enzyme) Polyprotein->NS3_4A Autocleavage Cleavage Proteolytic Cleavage (Maturation) NS3_4A->Cleavage Catalysis Complex Enzyme-Inhibitor Complex (Inactive) NS3_4A->Complex Inhibition Replication Viral Replication Complex Assembly Cleavage->Replication Release of NS Proteins Inhibitor Cyclic Sulfonamide (e.g., Simeprevir) Inhibitor->NS3_4A Competitive Binding (Ki < 1 nM) Complex->Cleavage Blocked

Figure 1: Mechanistic pathway of HCV NS3/4A protease inhibition. The cyclic sulfonamide inhibitor competitively binds to the active enzyme, preventing the maturation of viral non-structural proteins.

Synthetic Architectures and Protocols

The synthesis of these macrocycles is non-trivial, often requiring "enabling routes" that differ significantly from initial medicinal chemistry routes. The dominant strategy involves Ring-Closing Metathesis (RCM) .[5]

Representative Protocol: Synthesis of the Bicyclic Core (Simeprevir Intermediate)

This protocol reconstructs the "Process Development Route" for the key bicyclic lactone intermediate, essential for the subsequent macrocyclization.

Reagents: Dimethyl fumarate, 3-sulfolene, Pig Liver Esterase (PLE), NaBH4.[6]

Step 1: Diels-Alder Cycloaddition

  • Charge: A reactor is charged with dimethyl fumarate (1.0 eq) and 3-sulfolene (1.2 eq) in xylene.

  • Reaction: Heat to 130°C for 12 hours. The 3-sulfolene extrudes SO2 in situ to generate 1,3-butadiene, which reacts with the fumarate.

  • Workup: Cool to RT. Concentrate under vacuum to yield the racemic diester intermediate.

Step 2: Enzymatic Resolution (The Chiral Switch)

  • Preparation: Suspend the racemic diester in phosphate buffer (pH 7.0).

  • Enzyme Addition: Add Pig Liver Esterase (PLE) (approx. 100 units/mmol).

  • Incubation: Stir at 25°C, maintaining pH 7.0 via automated addition of 1M NaOH.

  • Termination: When enantiomeric excess (ee) >98% (monitored by chiral HPLC), extract the unreacted diester (desired enantiomer) with ethyl acetate. The hydrolyzed acid (undesired enantiomer) remains in the aqueous phase.

Step 3: Reductive Lactonization

  • Reduction: Dissolve the chiral diester in MeOH at 0°C. Add NaBH4 (2.0 eq) portion-wise to reduce the ketones/esters to the diol.

  • Cyclization: Treat the crude diol with catalytic p-TsOH in refluxing toluene. The diol undergoes intramolecular transesterification to form the bicyclic lactone.

  • Purification: Crystallize from isopropyl ether to yield the Bicyclic Lactone Core .

Macrocyclization via Ring-Closing Metathesis (RCM)

The formation of the 14- to 18-membered ring is the critical step.

Protocol:

  • Substrate: A diene precursor (containing the vinyl-cyclopropane and the P2-alkenyl moiety) is dissolved in degassed toluene (0.005 M, high dilution to favor intramolecular cyclization).

  • Catalyst: Add Hoveyda-Grubbs II or Zhan Catalyst 1B (2–5 mol%).

  • Conditions: Heat to 80°C for 2–4 hours under N2 sparging (to remove ethylene gas and drive equilibrium).

  • Scavenging: Upon completion, add activated carbon or a specific scavenger (e.g., tris(hydroxymethyl)phosphine) to remove Ruthenium.

  • Isolation: Filter and concentrate. Purify via silica gel chromatography.

RCM_Synthesis Precursor Linear Diene Precursor Metathesis Metathesis Cycle (Release of C2H4) Precursor->Metathesis + Catalyst Catalyst Ru Catalyst (Hoveyda-Grubbs II) Catalyst->Metathesis Macrocycle Cyclic Sulfonamide Macrocycle Metathesis->Macrocycle Ring Closure

Figure 2: RCM Synthetic Workflow. High dilution and ethylene removal are critical for yield.

Biological Profiling & Data[6][7][8]

Protocol: FRET-Based NS3/4A Protease Assay

To validate the potency of synthesized macrocycles, a Fluorescence Resonance Energy Transfer (FRET) assay is standard.

Materials:

  • Enzyme: Recombinant HCV NS3/4A protease domain (Genotype 1b).[7]

  • Substrate: FRET peptide (e.g., Ac-Asp-Glu-Asp(EDANS)-Glu-Glu-Abu-psi-[COO]-Ala-Ser-Lys(DABCYL)-NH2).

  • Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.5 mM EDTA, 1 mM DTT, 0.1% CHAPS.

Procedure:

  • Preparation: Dilute inhibitor compounds in DMSO (3-fold serial dilutions).

  • Incubation: Add 20 µL of enzyme solution (5 nM final) to 2 µL of inhibitor in a black 96-well plate. Incubate for 15 min at RT.

  • Initiation: Add 20 µL of substrate solution (2 µM final, Km conditions).

  • Measurement: Monitor fluorescence increase (Ex: 340 nm, Em: 490 nm) continuously for 10 minutes using a microplate reader.

  • Analysis: Calculate initial velocity (

    
    ). Plot % Inhibition vs. [Inhibitor] to determine 
    
    
    
    .[7] Convert to
    
    
    using the Cheng-Prusoff equation.
Comparative Data: Potency of Key Macrocycles

The table below summarizes the potency of key cyclic sulfonamide inhibitors against HCV Genotype 1b and the drug-resistant mutant D168A.

CompoundStructure ClassTargetKi (GT1b) [nM]EC50 (Replicon) [nM]Fold Loss vs D168A
Simeprevir (TMC435)P2-P4 MacrocycleNS3/4A0.367.8~50x
Danoprevir (ITMN-191)P1-P3 MacrocycleNS3/4A0.291.6>100x
Vaniprevir (MK-7009)P2-P4 MacrocycleNS3/4A0.153.0>100x
Grazoprevir (MK-5172)P2-P4 MacrocycleNS3/4A0.010.15< 10x

Table 1: Comparative potency data. Note Grazoprevir's superior profile against resistance mutants due to P2-quinoxaline stacking.

Future Outlook: C-H Activation

While RCM is the workhorse, Palladium-catalyzed C-H activation is the emerging frontier (2024–2025). This method allows for the direct macrocyclization of unactivated sp3 C-H bonds, bypassing the need for pre-functionalized diene precursors.

Key Innovation: Use of monodentate ligands (e.g., 4-methylquinoline) to accelerate Pd(II)-catalyzed ring closure, enabling the synthesis of 16- to 28-membered rings in a single step from simpler linear precursors.

References

  • Discovery of Simeprevir (TMC435): Raboisson, P. et al. "Structure-activity relationship study on a novel series of cyclopentane-containing macrocyclic inhibitors of the hepatitis C virus NS3/4A protease leading to the discovery of TMC435350." Bioorganic & Medicinal Chemistry Letters, 2008. Link

  • RCM Synthesis of Vaniprevir: Kong, J. et al. "Synthesis of the HCV Protease Inhibitor Vaniprevir (MK-7009) Using Ring-Closing Metathesis Strategy." The Journal of Organic Chemistry, 2012. Link[8]

  • Simeprevir Process Chemistry: Horvath, A. et al. "Ring-Closing Metathesis on Commercial Scale: Synthesis of HCV Protease Inhibitor Simeprevir." Organic Process Research & Development, 2014.[6] Link

  • C-H Activation Strategies: Yang, Z. et al. "Ring Expansion Strategies for the Synthesis of Medium Sized Ring and Macrocyclic Sulfonamides." White Rose Research Online, 2023. Link

  • HCV Protease Assay Protocols: "Application Notes and Protocols for the Use of Faldaprevir in HCV NS3/4A Protease Enzymatic Assays." Benchchem.[1][9] Link

Sources

Foundational

The Evolution and Engineering of Diazacyclododecane Sulfone Derivatives: From Macrocyclic Scaffolds to Targeted Radiopharmaceuticals

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary The 12-membered macrocyclic scaffold—specifically diazacyclododecane and its tetraaza vari...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The 12-membered macrocyclic scaffold—specifically diazacyclododecane and its tetraaza variants (e.g., cyclen, DOTA)—represents one of the most critical structural motifs in modern coordination chemistry and radiopharmacy. While the parent macrocycles are renowned for their thermodynamic stability and kinetic inertness when chelating transition and radiometals, the true leap in their pharmaceutical utility occurred with the integration of sulfone functional groups.

Sulfone moieties serve two distinct, highly engineered purposes in this chemical space:

  • Synthetic Drivers: Internally, electron-withdrawing sulfone groups stabilize reactive intermediates during the complex synthesis of the 12-membered ring via Successive Ring Expansion (SuRE).

  • Bioconjugation Linkers: Externally, pendant vinyl sulfone groups act as highly stable, pH-tunable Michael acceptors, enabling the irreversible conjugation of radiometal chelators to monoclonal antibodies without the in vivo instability associated with traditional maleimide linkers.

This whitepaper synthesizes the historical evolution, chemical causality, and step-by-step experimental methodologies surrounding diazacyclododecane sulfone derivatives.

Historical Grounding: From Crown Ethers to Diazacyclododecanes

The genesis of macrocyclic chemistry traces back to Charles Pedersen’s serendipitous discovery of crown ethers in 1967, which birthed the field of "host-guest" chemistry [1]. Building upon this foundation, Jean-Marie Lehn and others introduced nitrogen bridgeheads to create diazacrown ethers and cryptands. The substitution of oxygen for nitrogen significantly enhanced the binding affinity and selectivity for transition metals [1].

The 12-membered ring—such as 1,7-dioxa-4,10-diazacyclododecane (diaza-12-crown-4) and 1,4,7,10-tetraazacyclododecane (cyclen)—emerged as an ideal scaffold. Its cavity size perfectly accommodates therapeutically relevant radiometals, making it a foundational building block for modern drug development [2].

The Mechanistic Role of Sulfones in Macrocyclic Engineering

Synthesizing medium-to-large rings (10 to 14 members) is notoriously difficult due to entropic penalties and transannular strain. To overcome these thermodynamic barriers, synthetic chemists developed Successive Ring Expansion (SuRE) methodologies [3].

The Causality of the Sulfone Group: In SuRE, an electron-withdrawing group is required to drive the equilibrium toward the expanded product. By incorporating a sulfone moiety into a smaller lactam precursor, the resulting carbanion is highly stabilized via resonance. This stabilization lowers the activation energy required for the intramolecular nucleophilic attack, facilitating the fragmentation of the bicyclic intermediate into the expanded diazacyclododecane-sulfone derivative (e.g., diazacyclododecane-2,6-dione) [3].

SuRE_Mechanism A Lactam Precursor (Smaller Ring) B Sulfone-Stabilized Carbanion A->B Base Addition C Intramolecular Nucleophilic Attack B->C D Bicyclic Intermediate C->D E Ring Fragmentation (Driven by Sulfone) D->E Electron Withdrawal F Diazacyclododecane Sulfone Scaffold E->F

Fig 1. Mechanism of sulfone-driven Successive Ring Expansion for macrocycle synthesis.

Vinyl Sulfone Derivatives in Bioconjugation and Radiopharmacy

While internal sulfones aid in structural synthesis, pendant vinyl sulfone groups have revolutionized targeted radiopharmaceuticals. Bifunctional chelating agents (BCAs) like DOTA (a tetraazacyclododecane derivative) must be conjugated to antibodies to deliver radiometals (e.g.,


In, 

Y) to tumor sites.

Historically, maleimide linkers were the industry standard for thiol conjugation. However, maleimide-thiol adducts are susceptible to retro-Michael reactions and ring hydrolysis in vivo, leading to the premature release of the radiometal-chelate complex into the bloodstream, thereby increasing off-target toxicity.

The Vinyl Sulfone Advantage: Vinyl sulfone-cysteineamido-DOTA (VSC-DOTA) solves this critical flaw by forming an exceptionally stable, irreversible thioether bond [4]. Furthermore, the vinyl sulfone group offers unique pH-directed versatility:

  • At pH 7.0 (Sulfhydryl-Specific): The highly nucleophilic thiolate anion of mildly reduced antibodies rapidly attacks the vinyl sulfone. Primary amines remain protonated and unreactive.

  • At pH 9.0 (Amino-Specific): The unprotonated

    
    -amino groups of lysine residues become sufficiently nucleophilic to drive the Michael addition, allowing conjugation even if the antibody lacks free sulfhydryls [4].
    

Bioconjugation_Workflow Step1 Synthesize VSC-DOTA (Vinyl Sulfone Derivative) Step3 Thiol-Michael Addition (Irreversible Conjugation) Step1->Step3 Step2 Mild Reduction of Antibody (pH 7.0) Step2->Step3 Step4 Purification & Validation (HPLC/IEF) Step3->Step4 Step5 Radiometal Labeling (e.g., 111In, 90Y) Step4->Step5 Step6 Targeted Radiopharmaceutical Ready for Injection Step5->Step6

Fig 2. Workflow for the bioconjugation and radiolabeling of vinyl sulfone DOTA derivatives.

Quantitative Data: Physicochemical and Conjugation Properties

The following table summarizes the core properties of the parent diazacyclododecane scaffold and the comparative conjugation metrics of its vinyl sulfone derivative (VSC-DOTA) when coupled to the chimeric anti-CEA antibody cT84.66 [2][4].

Property / MetricValue / ObservationSource
Parent Scaffold MW 174.24 g/mol (1,7-Dioxa-4,10-diazacyclododecane)[2]
Conjugation Specificity (pH 7.0) Strictly Sulfhydryl-directed[4]
Conjugation Specificity (pH 9.0) Strictly Amino-directed (Lysine residues)[4]
Chelates per mAb (pH 7.0) 0.8 (at 50:1 BCA to mAb molar ratio)[4]
Chelates per mAb (pH 9.0) 4.6 (at 50:1 BCA to mAb molar ratio)[4]
Tumor-to-Blood Ratio (72h, pH 7.0) 2.5 (In vivo murine xenograft model)[4]
Tumor-to-Blood Ratio (72h, pH 9.0) 2.3 (In vivo murine xenograft model)[4]
Radiolabeling Efficiency (

In)
>95% (at 43 °C in 60 min)[4]

Self-Validating Experimental Protocol: VSC-DOTA Antibody Conjugation

To ensure high specific activity and retain >95% immunoreactivity, the following step-by-step protocol details the sulfhydryl-directed conjugation of VSC-DOTA at pH 7.0.

Step 1: Mild Antibody Reduction

  • Action: Treat the recombinant antibody with a mild reducing agent (e.g., DTT or TCEP) at 37°C for 30 minutes.

  • Causality: Mild reduction selectively cleaves the highly accessible hinge-region disulfides without denaturing the antibody's tertiary structure, exposing reactive sulfhydryls for targeted conjugation.

Step 2: Buffer Exchange (Critical Step)

  • Action: Purify the reduced antibody into a pH 7.0 PBS buffer using a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25).

  • Causality: Any residual reducing agent left in the solution will act as a competing nucleophile, rapidly consuming the VSC-DOTA via Michael addition and destroying the conjugation yield.

Step 3: Thiol-Michael Addition

  • Action: Add VSC-DOTA to the purified, reduced antibody at a 50:1 molar excess. Incubate at room temperature for 2 hours.

  • Causality: The pH 7.0 environment ensures that primary amines remain protonated, forcing the reaction to be 100% specific to the exposed thiolate anions.

Step 4: Conjugation Validation via Isoelectric Focusing (IEF)

  • Action: Run the conjugated sample on an IEF gel alongside an unconjugated control.

  • Self-Validation: Because the DOTA macrocycle contains multiple acidic carboxylic acid groups, successful covalent attachment will cause a dramatic, visually quantifiable shift of the antibody band to a more acidic isoelectric point (pI). If the band does not shift, the conjugation has failed.

Step 5: Radiometal Labeling

  • Action: Incubate the purified conjugate with

    
    InCl
    
    
    
    in an ammonium acetate buffer (pH 5.5) at 43°C for 60 minutes. Validate radiochemical purity (>95%) via instant thin-layer chromatography (iTLC).

References

  • The Dawn of Designer Cages: A Technical History of Diazacrown Ethers. Benchchem. 1

  • An In-Depth Technical Guide on the Physicochemical Properties of 1,7-Dioxa-4,10-diazacyclododecane. Benchchem. 2

  • Expanding the Scope of Successive Ring Expansion. White Rose eTheses Online. 3

  • Vinyl Sulfone Bifunctional Derivatives of DOTA Allow Sulfhydryl- or Amino-Directed Coupling to Antibodies. Conjugates Retain Immunoreactivity and Have Similar Biodistributions. Bioconjugate Chemistry (ACS Publications).4

Sources

Exploratory

Solubility profile of medium-sized cyclic sultams

The Solubility Profile of Medium-Sized Cyclic Sultams: A Technical Guide for Lead Optimization Executive Summary In the pursuit of novel therapeutics, the transition from flat, sp2-hybridized aromatic systems to sp3-rich...

Author: BenchChem Technical Support Team. Date: March 2026

The Solubility Profile of Medium-Sized Cyclic Sultams: A Technical Guide for Lead Optimization

Executive Summary

In the pursuit of novel therapeutics, the transition from flat, sp2-hybridized aromatic systems to sp3-rich, three-dimensional scaffolds has become a cornerstone of modern drug design. Among these, cyclic sulfonamides—commonly known as sultams—have emerged as highly versatile bioisosteres for lactams and amides. Medium-sized cyclic sultams (7- to 9-membered rings) are of particular interest. They bridge the conformational gap between small rigid heterocycles and flexible macrocycles, offering unique scaffolding effects[1]. This whitepaper provides an in-depth analysis of the solubility profile of medium-sized cyclic sultams, exploring the physicochemical drivers, synthetic strategies, and self-validating experimental methodologies required for robust lead optimization.

The Structural Paradigm: Why Medium-Sized Sultams?

The bioisosteric replacement of a carbonyl group (C=O) with a sulfonyl group (SO2) fundamentally alters the physicochemical landscape of a molecule. While γ-lactams (pyrrolidones) possess a flat amide moiety, their sultam counterparts closely resemble the puckered conformation of pyrrolidines, providing higher three-dimensionality[2]. When expanded to medium-sized rings (7- to 9-membered), this non-planar geometry prevents the tight crystal packing often responsible for the poor aqueous solubility of flat aromatic drugs.

Furthermore, the sulfonamide bond is highly resistant to protease-catalyzed cleavage, addressing the metabolic liabilities typically associated with standard amides[2].

G N1 Planar Lactam (Poor Aqueous Solubility) N2 Bioisosteric Replacement (C=O to SO2) N1->N2 N3 Medium-Sized Cyclic Sultam (sp3-rich, 7- to 9-membered) N2->N3 N4 Increased 3D Conformation (Fsp3 > 0.5) N3->N4 N5 Enhanced H-Bond Acceptor Capacity N3->N5 N6 Lower LogP & Higher LogS (Favorable ADMET) N4->N6 N5->N6

Logic flow: Bioisosteric replacement of lactams with sultams improves ADMET profiles.

Physicochemical Profiling: Quantitative Data

The integration of a sultam core significantly modulates lipophilicity (LogP) and aqueous solubility (LogS). The two oxygen atoms of the sulfonyl group act as potent hydrogen-bond acceptors, facilitating favorable interactions with aqueous solvent networks without violating Lipinski’s rule of five[3].

Table 1: Comparative Physicochemical Profile (Representative Data)

Property7-Membered Lactam (Reference)7-Membered Sultam (Isostere)Mechanistic Rationale
LogP (Lipophilicity) 1.8 - 2.50.5 - 1.2SO2 provides superior polarity compared to C=O without increasing molecular planarity.
LogS (Aqueous Sol., µg/mL) < 1050 - 150Enhanced H-bond acceptor capacity of the sulfonyl oxygens disrupts water networks more effectively.
Fsp3 (Fraction sp3) ~0.40>0.55Sultams adopt non-planar, puckered conformations, increasing 3D character.
Protease Stability SusceptibleHighly ResistantThe sulfonamide bond is not recognized by standard amidases/proteases[2].

To further push the solubility boundaries of highly lipophilic sultam scaffolds, medicinal chemists often incorporate polar motifs such as morpholines or oxetanes. The replacement of a gem-dimethyl group with a spirocyclic oxetane can increase aqueous solubility by a factor of 4 to 4000, acting as a metabolic-resistant alternative to morpholine[4].

Experimental Methodologies: Self-Validating Protocols

Expertise & Causality: During late-stage lead optimization, it is a common pitfall to rely on kinetic solubility assays (where the compound is spiked from a DMSO stock into a buffer). Kinetic assays often overestimate solubility due to the co-solvent effect of DMSO and the formation of meta-stable supersaturated states. To accurately predict oral bioavailability, Thermodynamic Solubility must be measured. This method initiates from the solid state, reflecting the true equilibrium governed by the crystal lattice energy—the actual thermodynamic barrier an oral drug must overcome in the gastrointestinal tract.

Protocol: Shake-Flask Thermodynamic Solubility Assay

This protocol is designed as a self-validating system to ensure phase purity and data integrity.

Step 1: Solid Preparation & Equilibration

  • Weigh 2.0 mg of the solid cyclic sultam API into a 1.5 mL glass vial.

  • Add 1.0 mL of pH 7.4 Phosphate Buffered Saline (PBS). Causality: An excess of solid must remain visible to guarantee the system reaches thermodynamic equilibrium rather than complete dissolution.

  • Seal the vial and incubate in a thermoshaker at 37°C with continuous agitation (500 rpm) for 48 hours.

Step 2: Phase Separation 4. Transfer the suspension to a thick-walled microcentrifuge tube. 5. Ultracentrifuge at 15,000 × g for 15 minutes at 37°C to pellet the undissolved solid. 6. Carefully extract the supernatant without disturbing the pellet.

Step 3: Quantification 7. Dilute the supernatant (if necessary) and analyze via HPLC-UV/MS against a standard calibration curve to determine the exact dissolved concentration (LogS).

Step 4: Self-Validation (Solid-State Analysis) 8. Recover the undissolved pellet and dry it under a gentle stream of nitrogen. 9. Analyze the pellet using Powder X-Ray Diffraction (PXRD). Causality: According to Ostwald's Law of Stages, metastable polymorphs can dissolve and precipitate as more stable, less soluble forms during the 48-hour incubation. If the PXRD pattern of the pellet differs from the input API, the measured solubility corresponds to the new polymorph. This validation step prevents false solubility data from corrupting downstream pharmacokinetic models.

G S1 1. Solid Compound Weighing (Excess solid ensures equilibrium) S2 2. Buffer Addition (pH 7.4 Phosphate Buffer) S1->S2 S3 3. Incubation & Agitation (24-48h at 37°C, Shake-flask) S2->S3 S4 4. Phase Separation (Ultracentrifugation to remove solid) S3->S4 S5 5. HPLC-UV/MS Quantification (Determine dissolved concentration) S4->S5 S6 6. Solid State Analysis (PXRD to check polymorph shifts) S4->S6 Pellet

Self-validating thermodynamic solubility workflow including solid-state verification.

Synthetic Strategies Impacting Solubility Profiles

The synthesis of medium-sized rings (7- to 9-membered) is historically challenging due to unfavorable entropic factors and transannular strain[1]. However, modern synthetic methodologies have unlocked these chemical spaces while simultaneously allowing for the optimization of physicochemical properties.

The Build/Couple/Pair (B/C/P) Strategy: To generate stereochemically diverse libraries of medium-sized sultams, researchers deploy the B/C/P strategy. By utilizing nucleophilic aromatic substitution (SNAr) or ring-closing metathesis (RCM) in the "Pair" phase, chemists can efficiently close 8- to 14-membered rings[5]. This modular approach allows for the late-stage incorporation of solubilizing appendages (e.g., basic amines or polar ethers) before the final cyclization step.

Green Chemistry & Aqueous Synthesis: Recent advances have also demonstrated environmentally friendly routes for synthesizing complex dibenzosultams. Utilizing water as a primary solvent, paired with THF to enhance the solubility of hydrophobic precursors, cyclization can be achieved via base-mediated oxidation of catechol functions followed by nucleophilic addition[6]. Conducting syntheses in aqueous media not only aligns with green chemistry principles but often selects for products with inherently better aqueous solubility profiles.

References

  • Source: rsc.
  • Source: chemistryireland.
  • Source: benchchem.
  • Source: nih.
  • Source: chemrxiv.
  • Source: acs.
  • Source: acs.

Sources

Foundational

Conformational Analysis of Thiadiazacyclododecane Rings: A Technical Guide for Macrocyclic Drug Design

Executive Summary The spatial pre-organization of 12-membered macrocycles is a critical determinant of their binding affinity, selectivity, and pharmacokinetic profiles. Among these, thiadiazacyclododecane rings—mixed-do...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The spatial pre-organization of 12-membered macrocycles is a critical determinant of their binding affinity, selectivity, and pharmacokinetic profiles. Among these, thiadiazacyclododecane rings—mixed-donor systems containing one sulfur and two nitrogen atoms—present a unique conformational landscape. The disparate bond lengths and polarizabilities of the heteroatoms disrupt the symmetrical [3333] square conformation typical of cyclododecane, leading to highly dynamic solution ensembles. This whitepaper provides an in-depth, authoritative guide to the thermodynamic drivers, experimental elucidation workflows, and computational modeling of thiadiazacyclododecane conformations, designed for scientists engineering next-generation macrocyclic therapeutics.

Mechanistic Drivers of Macrocyclic Conformation

The conformation of a 12-membered thia-diaza macrocycle is governed by a delicate balance of torsional strain, transannular steric interactions, and stereoelectronic effects. In a purely carbon-based cyclododecane, the[3333] planar conformation is the global minimum. However, introducing a sulfur atom (C–S bond length ~1.82 Å) and two nitrogen atoms (C–N bond length ~1.47 Å) breaks this symmetry. The longer C–S bonds relieve local eclipsing interactions but induce transannular clashes across the ring, often forcing the macrocycle into a folded [2424] conformation to minimize steric strain.

The Role of Metal-Templated Conformational Switching

In coordination chemistry and radiopharmaceutical design, the conformation of the thiadiazacyclododecane ring can be deliberately manipulated using metal cations based on Hard-Soft Acid-Base (HSAB) theory. Soft metal ions (e.g., Pd²⁺, Pt²⁺) exhibit a high affinity for the soft sulfur donor, pulling the ring into a planar [3333] geometry to optimize the square-planar coordination sphere. Conversely, borderline or hard metal ions (e.g., Zn²⁺, Cd²⁺) preferentially coordinate the nitrogen atoms, inducing a folded [2424] conformation that accommodates a tetrahedral or octahedral geometry[1].

Conformational_Switch Free Free Ligand Dynamic Equilibrium Hard Hard Metal Cation (e.g., Zn2+, Cd2+) Free->Hard N/O Affinity Soft Soft Metal Cation (e.g., Pd2+, Pt2+) Free->Soft S Affinity Conf1 Folded [2424] Conformation Hard->Conf1 Steric Relief Conf2 Planar [3333] Conformation Soft->Conf2 Optimal Chelation

Metal-templated conformational switching in thiadiazacyclododecane rings.

Quantitative Conformational Landscape

To rationally design macrocyclic drugs, the thermodynamic penalties of adopting specific geometries must be quantified. Table 1 summarizes the geometric and energetic parameters of the primary conformers of thiadiazacyclododecane systems.

Table 1: Thermodynamic and Geometric Parameters of Thiadiazacyclododecane Conformers

Conformer TopologyAverage C-X-C Angle (°)Transannular Distance (Å)Relative Energy (kcal/mol)Preferred Metal Template
[3333] Planar 112 - 116> 3.50.0 (Global Min)Pd(II), Pt(II) (Soft)
[2424] Folded 109 - 114< 3.0+2.4Zn(II), Cd(II) (Hard)
[3432] Asymmetric 105 - 118~ 3.2+4.1Cu(II) (Jahn-Teller)

Experimental Workflows for Conformational Elucidation

Because macrocycles exhibit high flexibility, their solution-state and solid-state conformations often diverge. The following self-validating protocols ensure rigorous conformational assignment.

Protocol A: Self-Validating NMR Deconvolution via NAMFIS

Causality & Self-Validation: Flexible macrocycles exist as dynamic ensembles in solution. Relying on a single time-averaged Nuclear Overhauser Effect (NOE) distance leads to "virtual conformations" that do not physically exist. By utilizing the NMR Analysis of Molecular Flexibility in Solution (NAMFIS) algorithm, we deconvolute the time-averaged data into a discrete set of populated conformers. To make this self-validating, NOE build-up curves must be acquired at multiple mixing times to mathematically isolate primary magnetization transfer from secondary spin diffusion.

Step-by-Step Methodology:

  • Sample Preparation & Isotopic Locking: Dissolve 2-5 mg of the macrocycle in a deuterated, non-coordinating solvent (e.g., CDCl₃). Causality: Non-coordinating solvents prevent solvent-induced conformational shifts, isolating the intrinsic intramolecular hydrogen bonding network.

  • NOESY/ROESY Build-Up Acquisition: Acquire 2D NOESY spectra at 3-5 distinct mixing times (e.g., 200, 400, 600 ms). Validation: Plot cross-peak volume versus mixing time. Only linear regimes are used to calculate interproton distances, ensuring spin diffusion artifacts are eliminated.

  • Scalar Coupling (J) Extraction: Perform DQF-COSY to extract ³J_HH coupling constants. Causality: ³J_HH values restrict the allowed dihedral angles via the Karplus equation, providing orthogonal validation to the NOE distance restraints.

  • In Silico Basis Set Generation: Generate a theoretical pool of conformers using Monte Carlo multiple minimum (MCMM) searches. Causality: The experimental data cannot generate conformers; it can only select them. A comprehensive computational basis set ensures no minor conformer is missed[2].

  • NAMFIS Population Fitting: Fit the experimental NOE and J-coupling data against the back-calculated values of the theoretical ensemble. Validation: A successful deconvolution is validated by a low Root Mean Square Deviation (RMSD) between the experimental and back-calculated NMR parameters.

NMR_Workflow A Sample Preparation (Isotopic Labeling) B NMR Acquisition (NOESY, ROESY, J-Coupling) A->B Acquire C Distance & Angle Restraints Extraction B->C Process E NAMFIS Deconvolution (Population Fitting) C->E Input D In Silico Conformational Sampling (MD/DFT) D->E Theoretical Pool F Final Conformational Ensemble E->F Resolve

Workflow for NMR-based conformational deconvolution of macrocycles.

Protocol B: Metal-Templated Crystallographic Trapping

Causality & Self-Validation: The high degrees of freedom in 12-membered rings often result in oils or twinned crystals. Metal templating leverages HSAB theory to selectively lock the macrocycle into a rigid, crystallizable conformation, allowing for precise X-ray diffraction analysis[3].

Step-by-Step Methodology:

  • Ligand Pre-organization: Synthesize the free thiadiazacyclododecane ligand and purify via reverse-phase HPLC to >99% purity.

  • Metal Salt Selection: To trap the[2424] folded conformation, use a borderline/hard metal like Cd(NO₃)₂. To trap the[3333] planar conformation, select a soft metal like PdCl₂[1]. Causality: Soft metals preferentially coordinate the sulfur atom, enforcing a planar geometry, whereas harder metals coordinate the nitrogen atoms, inducing a fold.

  • Vapor Diffusion Crystallization: Dissolve the complex in a highly soluble solvent (e.g., DMF) and allow a volatile antisolvent (e.g., diethyl ether) to slowly diffuse into the chamber. Validation: Slow diffusion minimizes kinetic trapping, yielding thermodynamically stable single crystals.

  • Diffraction & Refinement: Acquire X-ray diffraction data at cryogenic temperatures (100 K). Validation: Ensure the final structural model has an R1 factor < 0.05 and no residual electron density peaks > 1 e/ų, confirming the absence of co-crystallized conformational impurities.

Computational Modeling & In Silico Sampling

Accurate in silico conformational sampling is a prerequisite for structure-based drug design. However, standard molecular mechanics (MM) force fields frequently fail to identify the biologically relevant conformations of highly flexible macrocycles[4].

Because thiadiazacyclododecanes possess complex transannular interactions and heteroatom lone-pair repulsions, reliance on SMILES-generated conformers using basic force fields results in high torsional RMSD errors. To overcome this, researchers must employ specialized conformer generation algorithms followed by Density Functional Theory (DFT) optimization[2]. A hybrid approach—using low-mode molecular dynamics (LLMOD) to aggressively sample the conformational space, followed by DFT (e.g., B3LYP/6-31G*) single-point energy calculations—is required to accurately rank the [3333] and[2424] conformers.

Implications for Drug Development

The conformational behavior of thiadiazacyclododecane rings directly dictates their utility as therapeutics. Cell permeability in macrocycles is highly dependent on their ability to dynamically shield polar surface area (PSA) by forming intramolecular hydrogen bonds while traversing lipid bilayers.

Recent studies indicate that for macrocycles with a Kier flexibility index > 10, standard 3D permeability models break down due to inadequate conformational sampling[4]. By utilizing the NMR deconvolution workflows (Protocol A) to accurately map the solution ensemble, drug development professionals can calculate the biologically relevant 3D PSA. If a thiadiazacyclododecane derivative heavily populates a folded [2424] conformation in non-polar environments, it will exhibit significantly higher membrane permeability than derivatives locked in the planar [3333] state, accelerating its path from lead optimization to clinical viability.

References

  • Source: researchgate.
  • Title: Conformational Analysis of Macrocyclic Ether Ligands. II.
  • Source: nih.
  • Source: unito.

Sources

Protocols & Analytical Methods

Method

The Strategic Synthesis of Macrocyclic Sulfonamides via Ring-Closing Metathesis: A Detailed Application Guide

Introduction: The Growing Prominence of Macrocyclic Sulfonamides in Drug Discovery Macrocyclic compounds, molecules containing a ring of twelve or more atoms, have emerged as a compelling class of therapeutics, bridging...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Growing Prominence of Macrocyclic Sulfonamides in Drug Discovery

Macrocyclic compounds, molecules containing a ring of twelve or more atoms, have emerged as a compelling class of therapeutics, bridging the chemical space between small molecules and biologics. Their unique structural architecture imparts a favorable combination of conformational rigidity and flexibility, often leading to high binding affinity and target selectivity. Within this molecular class, macrocyclic sulfonamides are of increasing interest to medicinal chemists. The sulfonamide functional group is a well-established pharmacophore found in a wide array of approved drugs, including antibacterial, anti-inflammatory, and anticancer agents.[1][2] The incorporation of this privileged scaffold into a macrocyclic framework offers the potential to develop novel therapeutics with enhanced potency and improved pharmacokinetic properties.[2]

Historically, the synthesis of macrocycles has been fraught with challenges, primarily due to the entropic penalty associated with bringing two reactive ends of a linear precursor together.[3] However, the advent of Ring-Closing Metathesis (RCM) has revolutionized the construction of these complex architectures.[4] RCM, a transition-metal catalyzed reaction that forms a new carbon-carbon double bond within a single molecule, has proven to be a robust and highly functional group tolerant method for macrocyclization.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of RCM for the synthesis of macrocyclic sulfonamides, complete with detailed experimental protocols, a comparative analysis of common catalysts, and insights into reaction optimization.

Core Principles: The Mechanics and Nuances of RCM for Sulfonamide Macrocyclization

The success of a Ring-Closing Metathesis reaction for synthesizing macrocyclic sulfonamides hinges on a deep understanding of the reaction mechanism and the interplay of various experimental parameters.

The Catalytic Cycle

The generally accepted mechanism for RCM, catalyzed by ruthenium-based complexes like the Grubbs and Hoveyda-Grubbs catalysts, proceeds through a series of [2+2] cycloaddition and cycloreversion steps. The catalyst, a ruthenium-alkylidene complex, first reacts with one of the terminal alkenes of the di-alkenyl sulfonamide precursor to form a new ruthenium-alkylidene and release the original alkylidene. This new intermediate then undergoes an intramolecular [2+2] cycloaddition with the second terminal alkene to form a metallacyclobutane intermediate. A subsequent cycloreversion releases the desired macrocyclic sulfonamide and regenerates a ruthenium-alkylidene species, which can then re-enter the catalytic cycle. A volatile byproduct, typically ethylene, is also formed, which helps to drive the reaction to completion.[3]

Diagram: Catalytic Cycle of Ring-Closing Metathesis

RCM_Cycle cluster_main RCM Catalytic Cycle for Macrocyclic Sulfonamide Synthesis Catalyst [Ru]=CH-R (Active Catalyst) Intermediate1 Ruthenium-Substrate Complex Catalyst->Intermediate1 [2+2] Cycloaddition Precursor Di-alkenyl Sulfonamide Precursor->Catalyst + Substrate Metallacyclobutane Metallacyclobutane Intermediate Intermediate1->Metallacyclobutane Intramolecular [2.2] Cycloaddition Product_Complex Product-Catalyst Complex Metallacyclobutane->Product_Complex [2+2] Cycloreversion Byproduct Ethylene Metallacyclobutane->Byproduct Product_Complex->Catalyst - Product Product Macrocyclic Sulfonamide Product_Complex->Product Workflow cluster_workflow Synthetic Workflow Start Tosyl Chloride + Allylamine Step1 Step 1: Mono-allylation Start->Step1 Intermediate N-allyl-4-methyl- benzenesulfonamide Step1->Intermediate Step2 Step 2: Di-allylation Intermediate->Step2 Precursor N,N-diallyl-4-methyl- benzenesulfonamide (RCM Precursor) Step2->Precursor RCM Ring-Closing Metathesis Precursor->RCM Purification Purification (Column Chromatography) RCM->Purification Product Macrocyclic Sulfonamide Purification->Product Characterization Characterization (NMR, MS) Product->Characterization

Caption: Workflow for precursor synthesis and macrocyclization.

Step 1: Synthesis of N-allyl-4-methylbenzenesulfonamide

  • Dissolve 4-methylbenzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of allylamine (2.0 eq) in DCM. Alternatively, use 1.05 equivalents of allylamine and 1.0 equivalent of a non-nucleophilic base like triethylamine.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-allyl-4-methylbenzenesulfonamide, which can often be used in the next step without further purification.

Step 2: Synthesis of N,N-diallyl-4-methylbenzenesulfonamide

  • Dissolve the crude N-allyl-4-methylbenzenesulfonamide (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add a base such as potassium carbonate (1.5 eq) to the solution.

  • Add allyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the progress by TLC.

  • After cooling to room temperature, quench the reaction by adding water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N,N-diallyl-4-methylbenzenesulfonamide.

Protocol 2: Ring-Closing Metathesis for Macrocyclic Sulfonamide Synthesis

This protocol outlines a general procedure for the macrocyclization of a di-alkenyl sulfonamide precursor using a second-generation Grubbs catalyst.

Materials:

  • N,N-di-alkenyl sulfonamide precursor

  • Second-generation Grubbs catalyst (or other suitable Ru-catalyst)

  • Anhydrous, degassed dichloromethane (DCM) or toluene

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the N,N-di-alkenyl sulfonamide precursor in anhydrous, degassed DCM to a final concentration of 0.01 M.

  • In a separate glovebox or under a positive pressure of inert gas, weigh the second-generation Grubbs catalyst (1-5 mol%) into a small vial and dissolve it in a small amount of anhydrous, degassed DCM.

  • Add the catalyst solution to the stirred solution of the precursor at room temperature.

  • Gently bubble a stream of inert gas through the reaction mixture for the duration of the reaction to facilitate the removal of ethylene.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40 °C) for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes to deactivate the catalyst.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude macrocyclic sulfonamide by flash column chromatography on silica gel. The appropriate eluent system should be determined by TLC analysis.

Data Presentation: A Comparative Analysis of Catalysts

The choice of catalyst can have a profound impact on the yield and efficiency of the RCM reaction. The following table provides a comparative summary of different ruthenium catalysts for a representative macrocyclization reaction.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Grubbs I2.5DCM402492[5]
Hoveyda-Grubbs II1.0DCM402498[5]
Zhan 1B10Toluene406 (slow addition)82[6]

This data is compiled from different sources and for different substrates, and is intended for illustrative purposes. Direct comparison may vary based on the specific sulfonamide precursor.

Troubleshooting and Field-Proven Insights

  • Low or No Conversion: If the reaction shows low or no conversion, consider increasing the catalyst loading or the reaction temperature. Ensure that the solvent is anhydrous and thoroughly degassed, as trace impurities can poison the catalyst.

  • Formation of Oligomers/Polymers: The formation of oligomeric or polymeric byproducts is a common issue in macrocyclization reactions. This is often due to the reaction concentration being too high. Try further diluting the reaction mixture. Slow addition of the substrate and/or catalyst to the reaction vessel over several hours can also significantly minimize the formation of these intermolecular side products. [6]* E/Z Selectivity: The stereochemistry of the newly formed double bond can be influenced by the catalyst and the ring size. For many macrocycles, the E-isomer is thermodynamically favored. Second-generation Grubbs catalysts typically show a preference for the E-isomer.

  • Purification Challenges: The crude product after RCM often contains residual ruthenium byproducts. These can often be removed by treating the crude mixture with a scavenger resin or by performing multiple silica gel plugs before final column chromatography. [6]

Conclusion

Ring-Closing Metathesis has proven to be a powerful and versatile tool for the synthesis of macrocyclic sulfonamides, providing access to a class of molecules with significant potential in drug discovery. By carefully selecting the appropriate catalyst and optimizing key reaction parameters such as concentration, solvent, and temperature, researchers can efficiently construct these complex and valuable molecular architectures. The protocols and insights provided in this application note serve as a comprehensive guide to aid in the successful implementation of this transformative synthetic strategy.

References

  • Al-Masum, M. A., & Al-Mian, M. (2021). Highly efficient Ru(II)–alkylidene based Hoveyda–Grubbs catalysts for ring-closing metathesis reactions. RSC Advances, 11(61), 38699-38708. [Link]

  • Drug Hunter. (2023). Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. [Link]

  • Wikipedia. (n.d.). Grubbs catalyst. Retrieved from [Link]

  • Gradillas, A., & Pérez-Castells, J. (2006). Macrocyclization by ring-closing metathesis in the total synthesis of natural products: reaction conditions and limitations. Angewandte Chemie International Edition, 45(37), 6086-6101. [Link]

  • Hoveyda, A. H., & Zhannan Pharma. (2011). Hoveyda–Grubbs type metathesis catalyst immobilized on mesoporous molecular sieves MCM-41 and SBA-15. Beilstein Journal of Organic Chemistry, 7, 4. [Link]

  • iSm2. (n.d.). Macrocyclisation By Ring-closing Metathesis (RCM). [Link]

  • Kong, Y., Yu, L., Cui, Y., & Cao, J. (2014). Synthesis of N-Sulfonylamidines by Catalyst-Free Hydroamination of Ynamides and Amines. Synthesis, 46(02), 183-188. [Link]

  • Orukotan, W. E., Knapper, B. J., Dimitrova, D., & Unsworth, W. P. (2025). Modular Assembly of Macrocyclic Sulfonamides via Consecutive Cascade Ring Expansion Reactions. Chemistry – A European Journal. [Link]

  • Petkowski, J. J., Schafhauser, T., & Cryle, M. J. (2019). Biosynthesis of sulfonamide and sulfamate antibiotics in actinomycete. FEMS Microbiology Letters, 366(13), fnz158. [Link]

  • Tan, D. S. (2015). Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles. Molecules, 20(1), 293-333. [Link]

  • University of York. (2023). Expanding Sulfonamide Chemistry. [Link]

  • Unsworth, W. P., et al. (2023). Ring Expansion Strategies for the Synthesis of Medium Sized Ring and Macrocyclic Sulfonamides. Angewandte Chemie International Edition, 62(13), e202217178. [Link]

  • Woźniak, Ł., & Rajkiewicz, A. A. (2020). Preparation of Functionalized α,β-Unsaturated Sulfonamides via Olefin Cross-Metathesis. Organic Letters, 22(13), 4970-4973. [Link]

  • Yasmin, F., & Khan, I. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1230, 129881. [Link]

Sources

Application

Application Note: Utilizing 1-Thia-2,10-diazacyclododecane 1,1-Dioxide as a Macrocyclic Ligand Scaffold in Coordination Chemistry and Drug Design

Audience: Researchers, Coordination Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Introduction & Mechanistic Rationale The design of macrocyclic ligands is a cornerst...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Coordination Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Rationale

The design of macrocyclic ligands is a cornerstone of modern coordination chemistry, with applications ranging from magnetic resonance imaging (MRI) contrast agents to targeted radiopharmaceuticals. While all-aza macrocycles like cyclen (1,4,7,10-tetraazacyclododecane) are industry standards, the introduction of mixed-donor systems—specifically those incorporating sulfur—provides unique avenues for tuning thermodynamic stability and kinetic inertness[1].

1-Thia-2,10-diazacyclododecane 1,1-dioxide is a highly specialized 12-membered macrocycle featuring two secondary amines and a sulfone (


) group. As an Application Scientist, the decision to utilize this specific scaffold over traditional polyamines is driven by two primary mechanistic advantages:
  • Electronic Modulation: The strongly electron-withdrawing sulfone group lowers the pKa of the adjacent secondary amines. This alters the coordination kinetics, allowing for selective complexation of borderline transition metals (e.g., Cu²⁺, Zn²⁺) while resisting transmetalation by endogenous alkaline earth metals in vivo[2].

  • Privileged Structural Motif: Cyclic sulfones and sulfonamides are recognized as privileged scaffolds in medicinal chemistry. The sulfone oxygens can act as weak coordinating donors to the metal center, or alternatively, engage in critical hydrogen-bonding interactions within the active sites of metalloenzymes (such as BACE-1 or Carbonic Anhydrase), making this ligand highly valuable for targeted drug design[3].

Physicochemical Properties & Coordination Dynamics

To effectively utilize 1-thia-2,10-diazacyclododecane 1,1-dioxide, it is critical to understand how the substitution of nitrogen atoms for a sulfone group impacts metal binding affinity. The table below summarizes the quantitative stability constants (


) of related 12-membered macrocycles, illustrating the shift in affinity when moving from hard nitrogen donors to mixed N/S and sulfone systems.

Table 1: Comparative Coordination Parameters of 12-Membered Macrocyclic Ligands

Ligand ScaffoldDonor SetCavity Size (Å)

(Cu²⁺)

(Zn²⁺)
Primary Application
Cyclen (1,4,7,10-tetraazacyclododecane)N

~1.1 - 1.322.115.4MRI Contrast (Gd³⁺)[2]
1-Thia-4,7,10-triazacyclododecane N

S
~1.2 - 1.416.99.7Radiometal Chelation[2]
1-Thia-2,10-diazacyclododecane 1,1-dioxide N

O

~1.3 - 1.5~14.5~8.2Metalloenzyme Inhibition[3]

*Note: Values for the sulfone derivative are empirically extrapolated based on the reduced basicity of the amines and the weakly coordinating nature of the sulfone oxygen atoms compared to pure aza-donors. NMR ligand competition experiments are typically required to determine exact stability constants for novel mixed-donor macrocycles[4].

Experimental Protocols

The following protocols detail the N,N'-bifunctionalization of the macrocycle to create a pendant-armed chelator, followed by transition metal complexation. Every step is designed as a self-validating system to ensure high fidelity in ligand synthesis.

Protocol A: Synthesis of N,N'-Diacetic Acid Chelator (Pendant Arm Functionalization)

Objective: To install carboxymethyl pendant arms on the N2 and N10 positions, converting the bidentate macrocycle into a tetradentate/hexadentate chelator suitable for radiometal coordination.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 1-thia-2,10-diazacyclododecane 1,1-dioxide in anhydrous acetonitrile (MeCN) under an inert nitrogen atmosphere.

  • Base Addition: Add 3.0 equivalents of anhydrous Potassium Carbonate (K

    
    CO
    
    
    
    ).
    • Causality: K

      
      CO
      
      
      
      is selected as a mild, heterogeneous base. It effectively scavenges the HBr generated during alkylation without risking the base-catalyzed ring-opening that strong bases (like NaH) might trigger in strained cyclic sulfones[5].
  • Alkylation: Dropwise, add 2.2 equivalents of tert-butyl bromoacetate at 0°C. Gradually warm the reaction to 60°C and stir for 24 hours.

    • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC). A negative Ninhydrin stain confirms the complete conversion of secondary amines to tertiary amines.

  • Intermediate Isolation: Filter off the inorganic salts, concentrate the filtrate under reduced pressure, and purify via silica gel chromatography to isolate the di-tert-butyl ester intermediate.

  • Deprotection: Dissolve the purified intermediate in a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM). Stir at room temperature for 12 hours.

    • Causality: TFA selectively cleaves the tert-butyl esters to yield free carboxylic acids. The cyclic sulfone backbone is highly robust under acidic conditions, preventing the macrocycle degradation that often accompanies basic hydrolysis[5].

  • Final Isolation: Evaporate the solvent and precipitate the final N,N'-diacetic acid ligand in cold diethyl ether. Centrifuge and dry under vacuum.

Workflow Step1 1-Thia-2,10-diazacyclododecane 1,1-dioxide Step2 Alkylation (tert-butyl bromoacetate, K2CO3) Step1->Step2 Step3 Di-tert-butyl Ester Intermediate Step2->Step3 Step4 Acidic Deprotection (TFA/DCM) Step3->Step4 Step5 N,N'-Diacetic Acid Ligand Step4->Step5 Step6 Metal Complexation (CuCl2, pH 6.0) Step5->Step6 Step7 Metallomacrocyclic Complex Step6->Step7

Workflow for the functionalization and metal complexation of the cyclic sulfone ligand.

Protocol B: Metal Complexation (Cu²⁺ Coordination)

Objective: To synthesize the Cu(II) complex of the functionalized sulfone macrocycle for downstream biological evaluation.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent of the functionalized ligand in deionized water (10 mg/mL).

  • pH Adjustment (Critical Step): Adjust the pH of the solution to exactly 5.5 - 6.0 using 0.1 M NaOH.

    • Causality: Maintaining the pH strictly in this window ensures the pendant carboxylic acids and tertiary amines are sufficiently deprotonated to coordinate the metal ion, while strictly preventing the precipitation of insoluble metal hydroxides (e.g., Cu(OH)

      
      ) which occurs at higher pH levels[1].
      
  • Metal Addition: Add 1.05 equivalents of CuCl

    
    ·2H
    
    
    
    O dissolved in a minimal amount of water dropwise to the ligand solution. Stir at 50°C for 2 hours.
  • Validation: Monitor the complexation via UV-Vis spectroscopy.

    • Self-Validation: The formation of the complex is confirmed by a characteristic d-d transition band shift (typically emerging around 600-650 nm for Cu-macrocycles). The solution will visibly transition from pale blue to a deep, vibrant purple/blue, indicating successful encapsulation of the metal ion within the macrocyclic cavity.

Application in Targeted Drug Development

Once the metallomacrocycle is synthesized, the unique geometry imparted by the sulfone group can be leveraged in the design of targeted bioconjugates. The sulfone moiety not only rigidifies the complex (preventing metal leaching in vivo) but also serves as a pharmacophore that can interact with biological targets, such as those implicated in Alzheimer's disease or oncology[3].

Pathway Ligand Sulfone Macrocycle Complex Radiolabeled Complex Ligand->Complex Metal Radiometal (e.g., Cu-64) Metal->Complex Bioconjugate Bioconjugate Drug Complex->Bioconjugate Vector Targeting Peptide Vector->Bioconjugate Target Tumor Receptor Bioconjugate->Target

Logical pathway of utilizing the sulfone macrocycle in targeted radiopharmaceutical design.

References

  • Benchchem. "1-Thia-4,7,10-triazacyclododecane | 87071-53-2". Benchchem Product Data & Historical Context.
  • Journal of the Chemical Society, Dalton Transactions. "Determination of the stability constants of mercury(ii) complexes of mixed donor macrobicyclic encapsulating ligands". RSC Publishing.
  • PMC - NIH. "Sulfur-containing therapeutics in the treatment of Alzheimer's disease". National Institutes of Health.
  • Organic Letters. "Synthesis of Cyclic Sulfones by Ring-Closing Metathesis". ACS Publications.

Sources

Method

Supramolecular host-guest chemistry of cyclic sulfonamides

Application Note: Supramolecular Characterization of Macrocyclic Sulfonamide Hosts Executive Summary Cyclic sulfonamides (and sulfonamide-linked macrocycles) represent a potent class of supramolecular hosts. Unlike tradi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Supramolecular Characterization of Macrocyclic Sulfonamide Hosts

Executive Summary

Cyclic sulfonamides (and sulfonamide-linked macrocycles) represent a potent class of supramolecular hosts. Unlike traditional amide-based receptors, the sulfonamide moiety (


) offers a significantly more acidic proton (

vs.

for amides), resulting in stronger hydrogen-bonding interactions with anionic guests.

This Application Note provides a rigorous technical guide for the design, synthesis, and quantitative characterization of these hosts. We focus on Anion Recognition , the primary application where sulfonamide macrocycles outperform their amide counterparts in neutral organic media.

The Sulfonamide Advantage: Mechanistic Insight

In supramolecular design, the "lock and key" analogy relies on complementary electronics and geometry.

  • The Lock (Host): The macrocyclic sulfonamide provides a pre-organized cavity. The

    
     group withdraws electrons, polarizing the 
    
    
    
    bond and making it an aggressive hydrogen bond donor.
  • The Key (Guest): Anions (e.g.,

    
    , 
    
    
    
    ,
    
    
    ) or polar neutral molecules.[1]

Critical Design Consideration: To maximize binding affinity (


), the host must be "pre-organized." Flexible linear sulfonamides lose entropy upon binding. Cyclic sulfonamides reduce this entropic penalty, leading to higher affinity.
Visual Workflow: Host-Guest Characterization Pipeline

G Design 1. Scaffold Design (Pre-organization) Synth 2. Macrocyclization (RCM or SNAr) Design->Synth Synthetic Route Screen 3. Qualitative Screen (H-NMR Shift) Synth->Screen Pure Host Quant 4. Quantification (Titration & Job's Plot) Screen->Quant Shift > 0.05 ppm Quant->Design Optimization App 5. Application (Sensing/Transport) Quant->App Ka > 10^3 M^-1

Figure 1: The iterative workflow for developing sulfonamide-based anion receptors. Note the feedback loop from quantification back to design.

Protocol A: NMR Titration for Binding Constant ( ) Determination

This is the gold standard for quantifying host-guest interactions. This protocol utilizes the "Constant Host" method to eliminate dilution errors, a common source of experimental failure.

Objective: Determine the Association Constant (


) and Gibbs Free Energy (

) of the complex.
Materials & Reagents
  • Host: Cyclic Sulfonamide (dried under high vacuum for 24h).

  • Guest: Tetrabutylammonium (TBA) salt of the anion (e.g., TBA-Cl). Note: TBA is used because the cation is bulky and non-coordinating.

  • Solvent: Deuterated solvent (e.g., DMSO-

    
    , CD
    
    
    
    CN, or CDCl
    
    
    ).
    • Expert Tip: Use CDCl

      
       for maximum sensitivity (low dielectric constant). Use DMSO-
      
      
      
      if solubility is an issue, but expect lower
      
      
      due to solvent competition.
Step-by-Step Methodology
  • Preparation of Host Stock (H):

    • Prepare 600

      
      L of Host solution at a known concentration (e.g., 2.0 mM) directly in the NMR tube.
      
    • Validation: Record the initial

      
       NMR spectrum (
      
      
      
      ). Ensure the sulfonamide
      
      
      proton is visible (typically 7.0–10.0 ppm).
  • Preparation of Guest Stock (G):

    • Crucial Step: Dissolve the Guest salt in a separate aliquot of the Host Stock solution (not pure solvent).

    • Why? By dissolving the guest in the host solution, the concentration of the Host remains constant (2.0 mM) throughout the titration. You are adding "Guest + Host" to "Host."

    • Concentration Target: The Guest stock should be 50–100x the Host concentration (e.g., 100 mM).

  • Titration Execution:

    • Add aliquots of Guest Stock (G) to the NMR tube containing Host (H).

    • Recommended addition schedule (

      
      L): 0, 5, 10, 20, 40, 70, 100, 150, 200, 300, 500.
      
    • After each addition, cap, invert mix (do not vortex vigorously to avoid precipitation), and record spectrum.

  • Data Collection:

    • Track the chemical shift (

      
      ) of the sulfonamide 
      
      
      
      proton.
    • It should shift downfield (higher ppm) upon anion binding due to deshielding.

Data Analysis (The Math)

Do not rely on linear linearization (Benesi-Hildebrand) as it distorts error. Use Non-Linear Regression fitting to the 1:1 binding isotherm:



  • 
    : Total concentration of Host (Constant).
    
  • 
    : Total concentration of Guest (Variable).
    
  • 
    : Observed shift change (
    
    
    
    ).
  • 
    : Binding Constant (The value you solve for).
    

Protocol B: Job's Method of Continuous Variations

Before trusting the


 from Protocol A, you must validate the stoichiometry (is it 1:1 or 1:2?).
Methodology
  • Stock Prep: Prepare equimolar solutions of Host and Guest (e.g., both at 5 mM).

  • Mixing: Prepare 10 NMR tubes varying the mole fraction (

    
    ) from 0 to 1, keeping the total volume constant.
    
    • Tube 1: 100% Host.

    • Tube 5: 50% Host / 50% Guest.

    • Tube 10: 100% Guest.

  • Measurement: Measure the chemical shift of the reporter proton (

    
    ).
    
  • Plotting:

    • X-axis: Mole Fraction of Guest (

      
      ).
      
    • Y-axis:

      
      .
      
  • Interpretation:

    • Maximum at

      
       indicates 1:1 stoichiometry .
      
    • Maximum at

      
       indicates 1:2 (Host:Guest)  (rare for cyclic sulfonamides unless the ring is very large).
      

Data Presentation & Expected Values

When reporting your results, consolidate data into a comparative table to demonstrate selectivity.

Table 1: Typical Binding Constants (


) for a Cyclic Sulfonamide Host in CDCl

Anion (TBA Salt)Ionic Radius (Å)

(

)

(kcal/mol)
Selectivity Note
Fluoride (

)
1.33> 10,000-5.5Strongest H-bond acceptor (Basic).
Chloride (

)
1.811,200-4.2Good size match for typical sultam macrocycles.
Bromide (

)
1.96450-3.6Weaker binding (Size mismatch/Lower charge density).
Nitrate (

)
1.79150-2.9Trigonal planar shape often fits poorly in circular cavities.

Note: Values are illustrative of a rigid cyclic sulfonamide host. Flexible hosts will show lower


.

Advanced Visualization: NMR Titration Logic

This diagram illustrates the decision matrix during the titration process, ensuring data integrity.

NMR_Logic Start Start Titration Add Add Guest Aliquot Start->Add Measure Measure Chemical Shift (δ) Add->Measure Check Fast Exchange? Measure->Check Process_Fast Track Weighted Average Peak Check->Process_Fast Single Peak (Shift) Process_Slow Integrate Separate Species (Free vs Bound) Check->Process_Slow Two Peaks (Split) Process_Fast->Add Not Saturated Fit Non-Linear Regression (Determine Ka) Process_Fast->Fit Saturation Reached Process_Slow->Add Not Saturated Process_Slow->Fit Saturation Reached

Figure 2: NMR Titration Decision Matrix. "Fast Exchange" is preferred for simple shift tracking. "Slow Exchange" requires integration-based analysis.

References

  • Thordarson, P. (2011). Determining association constants from titration experiments in supramolecular chemistry. Chemical Society Reviews, 40(3), 1305-1323.

    • Context: The definitive guide on the math and error analysis for NMR titr
  • Gale, P. A., & Busschaert, N. (2016). Anion transport: the next generation. Chemical Society Reviews, 45, 629-667.

    • Context: Discusses the utility of sulfonamide/urea hosts in transmembrane transport.
  • Amendola, V., et al. (2010). Anion Recognition by Synthetic Receptors.[1][2][3] Chemistry - A European Journal.

    • Context: Comprehensive review of anion binding motifs, including sulfonamides.
  • Busschaert, N., et al. (2011). A synthetic receptor that transports chloride across lipid bilayers. Nature Chemistry, 3, 711-713.

    • Context: While focusing on ureas/thioureas, the protocols described for transport are directly applicable to sulfonamide macrocycles.

Sources

Application

Application Note: Advanced Crystallization Protocols for 1,1-Dioxide Macrocycles

This Application Note is designed as a high-level technical guide for researchers in medicinal chemistry and structural biology. It addresses the specific challenges of crystallizing 1,1-dioxide macrocycles—a class of pr...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a high-level technical guide for researchers in medicinal chemistry and structural biology. It addresses the specific challenges of crystallizing 1,1-dioxide macrocycles—a class of privileged scaffolds often found in protease inhibitors (e.g., HCV NS3/4A), kinase inhibitors, and supramolecular materials.

Executive Summary

Macrocycles containing 1,1-dioxide motifs (e.g., sulfones, thiadiazole 1,1-dioxides, sultams) present a unique crystallographic paradox. While the macrocyclic core restricts degrees of freedom compared to linear analogs, the high polarity and hydrogen-bond acceptor potential of the


 moiety often lead to persistent solvation and "oiling out" rather than ordered nucleation. This guide details a specialized protocol to overcome these entropic and enthalpic barriers, utilizing the sulfone group as a supramolecular "anchor" to drive lattice formation.

The Physicochemical Challenge

To successfully crystallize a 1,1-dioxide macrocycle, one must understand the competition between intramolecular conformation and intermolecular solvation .

  • The Chameleon Effect: Macrocycles often exist as dynamic ensembles in solution. Crystallization requires trapping a single low-energy conformer.

  • The Sulfone Trap: The sulfone (

    
    ) group is a potent hydrogen bond acceptor. In protic solvents (MeOH, Water), it forms strong solvates that resist desolvation, inhibiting crystal growth. In non-polar solvents, the molecule often aggregates amorphously due to poor solubility.
    

Strategic Goal: Identify a solvent system that solubilizes the macrocycle sufficiently to allow conformational equilibration but precipitates it slowly enough to allow organized desolvation of the sulfone moiety.

Phase I: Pre-Crystallization Profiling

Do not attempt crystallization without passing these quality gates.

ParameterSpecificationRationale
Purity (HPLC) > 98.5%Impurities disrupt the delicate lattice packing of macrocycles more severely than small molecules.
Residual Solvent < 1%Trapped synthesis solvents (DCM, EtOAc) act as "impurities" and induce oiling out.
Amorphous Solubility > 10 mg/mLIf the compound is insoluble in most solvents, use thermal cycling (see Phase 2).
Protocol A: The "NMR Snapshot"

Before screening, run a 1H-NMR in a non-polar solvent (


) and a polar solvent (

).
  • Sharp peaks in both: Rigid macrocycle. High probability of crystallization.

  • Broad peaks in

    
    , Sharp in 
    
    
    
    :
    Aggregation prone. Requires polar co-solvents.
  • Multiple peak sets (Rotamers): High conformational flexibility. Requires High-Temperature Crystallization or Co-former locking .

Phase II: Screening Methodologies

We recommend a Sparse Matrix Screen tailored specifically for sulfone-containing macrocycles, avoiding generic "shotgun" screens.

The "Sulfone-Specific" Solvent Matrix

The 1,1-dioxide group interacts strongly with H-bond donors. We exploit this by using "Donor-Poor / Acceptor-Rich" environments to force the macrocycles to interact with each other rather than the solvent.

Primary Solvents (Good Solubility):

  • Acetone: Matches sulfone polarity but weak donor.

  • THF: Good for lipophilic macrocycles.

  • Acetonitrile (MeCN): Excellent for π-stacking macrocycles.

  • 2,2,2-Trifluoroethanol (TFE): Special Case. Strong donor but bulky. Can stabilize helical conformations in peptide-like macrocycles.

Antisolvents (Precipitants):

  • Diisopropyl Ether (IPE): Preferred over diethyl ether (higher BP, safer).

  • Cyclohexane: Promotes slow aggregation.

  • Water: Use with caution. Only for very polar macrocycles.

Protocol B: Micro-Vapor Diffusion (The "Hanging Drop" Variation)

Best for: < 5 mg of material.

  • Prepare Solution: Dissolve 2 mg of macrocycle in 100 µL of the Primary Solvent (e.g., Acetone). Ensure it is under-saturated (clear solution).

  • The Reservoir: Place 500 µL of Antisolvent (e.g., IPE) in a 2 mL vial.

  • The Drop: Pipette 2 µL of the macrocycle solution onto a siliconized glass cover slip.

  • Inversion: Carefully invert the cover slip over the reservoir and seal with grease/vacuum grease.

  • Incubation: Store at 4°C .

    • Why 4°C? Lower temperature reduces the entropic penalty of macrocyclization, stabilizing the crystal lattice.

Protocol C: The "Antisolvent Layering" (Interface Control)

Best for: 5–20 mg of material. High success rate for sulfones.

  • Dissolution: Dissolve 10 mg compound in 0.5 mL DCM or Chloroform in a narrow NMR tube or 1-dram vial.

  • Buffering: Add 50 µL of a "Buffer Solvent" (e.g., Toluene) that is miscible with both layers. This creates a gradient.

  • Layering: Carefully layer 1.0 mL of Hexane or Pentane on top. Do not mix.

  • Sealing: Cap tightly with Parafilm.

  • Mechanism: As the layers diffuse, the polarity changes gradually. The sulfone groups, seeking to avoid the non-polar hexane, will align into a dipole-dipole stabilized lattice (often forming columns).

Phase III: Advanced Optimization & Troubleshooting

Scenario 1: "Oiling Out" (Liquid-Liquid Phase Separation)

Cause: The antisolvent diffused too fast, or the compound is too flexible.

  • Solution 1 (The "Seed" Trick): Scratch the side of the oiled vial with a glass needle. If a solid forms, use it as a seed for a fresh setup.

  • Solution 2 (Thermal Cycling): Place the oiled vial in a warm water bath (40°C) until it redissolves, then let it cool very slowly (1°C/hour) in a Styrofoam block.

Scenario 2: Amorphous Precipitation

Cause: Supersaturation was reached too quickly.

  • Solution (The "Chaperone" Additive): Add 1 equivalent of a co-former that binds to the sulfone.

    • Vanillic Acid: Forms H-bonds with the sulfone oxygens.

    • 1,4-Dioxane: Often acts as a bridging solvate for macrocycles.

Scenario 3: The "Sulfone Spike"

For stubborn 1,1-dioxide macrocycles, add 1-5% Sulfolane to the crystallization solvent.

  • Mechanism:[1][2] Sulfolane mimics the sulfone moiety. It acts as a competitive inhibitor for aggregation, slowing down nucleation and allowing ordered growth.

Visualization of Workflows

Diagram 1: The Macrocycle Crystallization Decision Tree

This logic flow guides the user from initial solubility to the correct technique.

Crystallization_Logic Start Start: Purified 1,1-Dioxide Macrocycle Solubility_Check Check Solubility (Acetone/DCM) Start->Solubility_Check High_Sol High Solubility (>50 mg/mL) Solubility_Check->High_Sol Too Soluble Low_Sol Low Solubility (<5 mg/mL) Solubility_Check->Low_Sol Insoluble Layering Method: Solvent Layering (Interface growth) Solubility_Check->Layering Moderate Vapor_Diff Method: Vapor Diffusion (Slow kinetics) High_Sol->Vapor_Diff Thermal_Cycle Method: Thermal Cycling (High T -> Low T) Low_Sol->Thermal_Cycle Result_Oil Result: Oiling Out Vapor_Diff->Result_Oil Result_Cryst Result: Crystals Vapor_Diff->Result_Cryst Layering->Result_Cryst Fix_Oil Add Co-former (Vanillic Acid) OR Add 5% Sulfolane Result_Oil->Fix_Oil Fix_Oil->Vapor_Diff Retry

Caption: Decision matrix for selecting the optimal crystallization technique based on solubility profiles.

Diagram 2: The Sulfone Solvation Mechanism

Understanding how the 1,1-dioxide group interacts is key to solvent selection.

Sulfone_Mechanism Macrocycle Macrocycle-SO2 Protic Protic Solvent (MeOH/H2O) Macrocycle->Protic H-Bonding Aprotic Aprotic Solvent (Acetone/MeCN) Macrocycle->Aprotic Dipole-Dipole Solvated Strong Solvate Shell (No Crystallization) Protic->Solvated Trapped Desolvated Self-Assembly (Crystal Lattice) Aprotic->Desolvated Reversible Desolvated->Solvated Add Water

Caption: Mechanistic pathway showing why aprotic solvents are preferred for sulfone macrocycles to promote lattice self-assembly over solvation.

References

  • Soumana, D. et al. (2016). Structural and Thermodynamic Effects of Macrocyclization in HCV NS3/4A Inhibitor MK-5172. ACS Chemical Biology.[3] [Link]

  • Tsantrizos, Y. S. et al. (2003). Macrocyclic Inhibitors of the NS3 Protease as Potential Therapeutic Agents of Hepatitis C Virus Infection. Angewandte Chemie International Edition. [Link]

  • Hampton Research. (2023). Crystallization Techniques: Vapor Diffusion and Layering Protocols. [Link]

  • Vajda, S. et al. (2016). Macrocycles in Drug Discovery: Learning from the Past for the Future. Journal of Medicinal Chemistry. [Link]

  • Neto, B. A. D. et al. (2021). 1,2,5-Thiadiazole 1,1-dioxides: Structure, Properties, and Reactivity. Molecules. [Link]

  • Syrris. (2024). Pharmaceutical Crystallization in Drug Development: Challenges and Solutions. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Thia-2,10-diazacyclododecane 1,1-dioxide

Welcome to the technical support center for the synthesis of 1-Thia-2,10-diazacyclododecane 1,1-dioxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chall...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-Thia-2,10-diazacyclododecane 1,1-dioxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and related macrocyclic sulfonamides. Our goal is to provide in-depth, actionable advice to help you improve your reaction yields and product purity.

Introduction

1-Thia-2,10-diazacyclododecane 1,1-dioxide is a macrocyclic sulfonamide, a class of compounds of significant interest in medicinal chemistry and supramolecular chemistry. The synthesis of such medium-to-large ring systems is often challenging, with the primary obstacle being the competition between the desired intramolecular cyclization and undesired intermolecular polymerization. This guide will address key issues in the synthesis, focusing on the principles of macrocyclization and practical troubleshooting steps.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this type of macrocycle?

A1: The most prevalent and effective method is a variation of the Richman-Atkins synthesis.[1][2][3][4][5] This typically involves the reaction of a bis-sulfonamide salt with a suitable di-electrophile (like a di-tosylate or di-halide) in an anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF).[1][2]

Q2: Why is my yield so low? I'm mostly getting a polymeric mess.

A2: This is the classic problem in macrocyclization. Low yields of the desired macrocycle and the formation of linear polymers are usually due to the intermolecular reaction rate exceeding the intramolecular cyclization rate. To favor the desired cyclization, the "high dilution principle" must be employed.[6][7][8] This involves using a large volume of solvent and adding the reactants very slowly to keep their instantaneous concentration extremely low.[6]

Q3: What are the critical reagents and conditions to control?

A3: The most critical factors are:

  • High Dilution: Maintaining a very low concentration of reactants is paramount.[6][7]

  • Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze reactants and intermediates. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Choice of Base and Solvent: A strong, non-nucleophilic base is needed to deprotonate the sulfonamide. The solvent must be polar aprotic and have a high boiling point to facilitate the reaction, with DMF being a common choice.[1]

  • Purity of Starting Materials: Impurities in your diamine or sulfonyl chloride precursors can lead to significant side reactions.

Troubleshooting Guide

Problem 1: Low or No Product Yield

This is the most frequent issue. The following table and workflow are designed to help you diagnose and solve the problem.

Potential Cause Explanation Recommended Action & Rationale
Intermolecular Polymerization The linear precursors are reacting with each other faster than they are cyclizing. This is the most common failure mode in macrocyclization.Implement High Dilution Conditions: Use a syringe pump to slowly add a solution of your reactants over several hours (8-24h) to a large volume of refluxing solvent.[6] This keeps the instantaneous concentration of reactants very low, favoring intramolecular collision.
Incorrect Base or Incomplete Deprotonation The sulfonamide nitrogens are not sufficiently nucleophilic to attack the electrophilic centers. This can be due to a weak base or insufficient stoichiometry.Use a Stronger Base: Switch to a stronger base like sodium hydride (NaH) or potassium carbonate (K2CO3). Ensure at least two equivalents of base are used to fully deprotonate the bis-sulfonamide.
Water Contamination Water can hydrolyze the electrophile (e.g., tosylate or halide) and quench the deprotonated sulfonamide, halting the reaction.Ensure Anhydrous Conditions: Oven-dry all glassware. Use anhydrous grade solvents. Handle hygroscopic reagents (like NaH) in a glovebox or under an inert atmosphere (N2 or Ar).
Reaction Temperature Too Low The activation energy for the cyclization is not being met, resulting in a stalled or extremely slow reaction.Increase Reaction Temperature: The Richman-Atkins reaction is often run at elevated temperatures (e.g., 100 °C in DMF).[1] Ensure your solvent choice is compatible with the required temperature.
Troubleshooting Workflow: Diagnosing Low Yield

G start Low or No Yield Observed check_polymer Is a significant amount of in-soluble polymer present? start->check_polymer high_dilution ACTION: Implement or improve high dilution protocol. (Syringe pump addition over 8-24h) check_polymer->high_dilution  Yes check_sm Does TLC/LCMS show unreacted starting material? check_polymer->check_sm  No end Re-run Experiment high_dilution->end check_base ACTION: Verify base strength and stoichiometry (>= 2 eq). Consider using NaH. check_sm->check_base  Yes side_products Does TLC/LCMS show multiple side products? check_sm->side_products  No check_conditions ACTION: Ensure anhydrous conditions and sufficient reaction temperature (e.g., DMF, 100°C). check_base->check_conditions check_conditions->end purify_sm ACTION: Purify starting materials (distillation, recrystallization). side_products->purify_sm  Yes side_products->end  No purify_sm->end

Caption: A decision tree for troubleshooting low yield in macrocyclization.

Problem 2: Product is Impure After Workup

Even with a successful reaction, isolating the pure macrocycle can be difficult.

Potential Cause Explanation Recommended Action & Rationale
Trapped Solvent High-boiling solvents like DMF can be difficult to remove completely, even under high vacuum.Use an Aqueous Workup and Solvent Exchange: After the reaction, cool the mixture and pour it into a large volume of cold water to precipitate the crude product. Filter the solid, then dissolve it in a more volatile solvent (like Dichloromethane or Ethyl Acetate) for subsequent purification steps.
Co-eluting Impurities Linear oligomers or unreacted starting materials may have similar polarities to the desired product, making column chromatography challenging.Recrystallization: This is often a highly effective method for purifying cyclic compounds.[9] Test various solvent systems (e.g., Ethanol/Water, Isopropanol, Ethyl Acetate/Hexanes) to find one that provides good quality crystals.
Formation of Diastereomers or Conformational Isomers The macrocycle may exist as multiple stable conformers that can sometimes be separated by chromatography, appearing as multiple spots or peaks.Use Variable Temperature NMR: This can help determine if the "impurities" are actually conformers that interconvert at higher temperatures. For purification, consider that these may co-elute and might not need to be separated.

Experimental Protocols

Protocol 1: High-Dilution Macrocyclization

This protocol is a general guideline based on the Richman-Atkins methodology.

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen/argon inlet, and a rubber septum. Add a large volume of anhydrous DMF (to achieve a final concentration of ~0.01 M). Begin heating the solvent to 100 °C.

  • Reactant Preparation: In a separate flask, dissolve the linear bis-sulfonamide precursor and the di-electrophile precursor in a minimal amount of anhydrous DMF.

  • Slow Addition: Draw the reactant solution into a syringe and place it on a syringe pump. Pierce the septum on the reaction flask with the syringe needle.

  • Reaction: Begin the slow addition of the reactant solution to the hot DMF over a period of 8 to 24 hours. The slow addition rate is critical for maintaining high dilution.[6]

  • Monitoring: After the addition is complete, allow the reaction to stir at 100 °C for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Pour the DMF solution into a large beaker of ice water, which should cause the crude product to precipitate.

  • Isolation: Collect the solid product by vacuum filtration. Wash thoroughly with water, then with a small amount of cold ethanol or ether to remove residual impurities.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Visualizing the Synthetic Pathway

The synthesis of 1-Thia-2,10-diazacyclododecane 1,1-dioxide typically proceeds through a key cyclization step.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Products A Linear Bis-Sulfonamide (e.g., N,N'-(propane-1,3-diyl)bis (2-chloroethanesulfonamide)) B Base (e.g., K2CO3, NaH) in Anhydrous DMF A->B Deprotonation E Desired Macrocycle (Intramolecular Cyclization) B->E Intramolecular SN2 F Undesired Polymer (Intermolecular Reaction) B->F Intermolecular SN2 C High Temperature (e.g., 100°C) C->E C->F D High Dilution (Syringe Pump Addition) D->E Favors D->F Disfavors

Caption: Key factors influencing the macrocyclization reaction outcome.

References

  • Wikipedia. (n.d.). High dilution principle. Retrieved from [Link]

  • Rossa, L., & Vögtle, F. (1983). Synthesis of medio- and macrocyclic compounds by high dilution principle techniques. Topics in Current Chemistry, 113, 1–86.
  • Ali, A., et al. (2024). Advances in the synthesis and applications of macrocyclic polyamines. RSC Advances.
  • ClevaForce. (2022, May 20). Synthesis of Macrocyclic Molecules (Macrocycles) [Video]. YouTube. Retrieved from [Link]

  • Dantas, G. A., et al. (2001). Synthesis of Polyazamacrocyclic Compounds via Modified Richman−Atkins Cyclization of β-Trimethylsilylethanesulfonamides. The Journal of Organic Chemistry, 66(8), 2722-2725.
  • Vögtle, F., & Rossa, L. (1983). Synthesis of Medio and Macrocyclic Compounds by High Dilution Principle Techniques. SpringerLink.
  • Valdez, C. A., et al. (2018). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. ACS Omega, 3(11), 16365–16371.
  • e-PG Pathshala. (n.d.). Synthesis by high dilution principle. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Ts-protected macrocyclic polyamine by Richman and Atkins. Retrieved from [Link]

  • Hoye, R. C., et al. (2001). Synthesis of Polyazamacrocyclic Compounds via Modified Richman−Atkins Cyclization of β-Trimethylsilylethanesulfonamides.
  • Hoye, R. C., et al. (2001). Synthesis of polyazamacrocyclic compounds via modified Richman-Atkins cyclization of beta-trimethylsilylethanesulfonamides. PubMed.
  • Andersson, H., et al. (2012). Synthesis and Functionalization of Cyclic Sulfonimidamides: A Novel Chiral Heterocyclic Carboxylic Acid Bioisostere. Organic Letters, 14(12), 3138–3141.
  • Taylor, J. G., et al. (2020). Synthetic approaches and applications of sulfonimidates. Organic & Biomolecular Chemistry, 18(31), 5993-6013.
  • ResearchGate. (2019). A Scaffold‐Diversity Synthesis of Biologically Intriguing Cyclic Sulfonamides.
  • UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. Retrieved from [Link]

  • Liu, Y., et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Pharmaceutical Fronts, 6(4), e358-e370.
  • Google Patents. (1957). Sulfonamide purification process.
  • ResearchGate. (n.d.). Synthesis of macrocyclic sulfamides. Retrieved from [Link]

  • Santra, S., et al. (2020). Synthesis and Selective Functionalization of Thiadiazine 1,1-Dioxides with Efficacy in a Model of Huntington's Disease. ACS Medicinal Chemistry Letters, 11(5), 971–977.
  • van den Boom, A. F. J., et al. (2023). Synthesis of Large Macrocycles with Chiral Sulfur Centers via Enantiospecific SuFEx and SuPhenEx Click Reactions. The Journal of Organic Chemistry, 88(22), 15995–16003.
  • Sīle, L., et al. (2020).
  • Nefzi, A., et al. (2023). Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery. Molecules, 28(23), 7799.
  • Ghorai, M. K., et al. (2004). Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. ARKIVOC, 2004(8), 4-11.
  • Schoch, P., et al. (2022). Gram‐Scale Access to (3,11)‐Cyclotaxanes—Synthesis of 1‐Hydroxytaxuspine C.

Sources

Optimization

Technical Support Center: Overcoming Dimerization in Macrocyclization

Subject: Troubleshooting Intermolecular Dimerization & Oligomerization Side Reactions Audience: Medicinal Chemists, Process Chemists, and Peptide Scientists Version: 2.0 (Current) The Kinetic Foundation: Diagnostics & Th...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Intermolecular Dimerization & Oligomerization Side Reactions Audience: Medicinal Chemists, Process Chemists, and Peptide Scientists Version: 2.0 (Current)

The Kinetic Foundation: Diagnostics & Theory

Before modifying your protocol, you must confirm that dimerization is the root cause of your low yield. Macrocyclization is a competition between intramolecular cyclization (


, first-order kinetics) and intermolecular oligomerization  (

, second-order kinetics).
The Core Variable: Effective Molarity ( )

The efficiency of your reaction is dictated by the Effective Molarity (


) , defined as:


[1][2]
  • If Concentration (

    
    ) < 
    
    
    
    : Cyclization (Monomer) is favored.
  • If Concentration (

    
    ) > 
    
    
    
    : Dimerization/Oligomerization is favored.
Diagnostic Workflow

Symptom: LCMS shows a major peak at


 or 

. Confirmation:
  • Dilution Test: Run the reaction at

    
     and 
    
    
    
    . If the ratio of Product:Dimer improves significantly at
    
    
    , your reaction is diffusion-controlled and concentration-dependent.
  • NMR Validation: Dimer peaks are often broad or show distinct symmetry compared to the constrained monomer.

DiagnosticTree Start Problem: Low Yield / Impurities CheckMS Check LCMS Mass Spec Start->CheckMS MassResult Mass = 2M (Dimer)? CheckMS->MassResult KineticIssue Kinetic Issue: Concentration > Effective Molarity MassResult->KineticIssue Yes StructuralIssue Thermodynamic/Structural Issue MassResult->StructuralIssue No (Hydrolysis/Linear) DilutionTest Run Dilution Test (1 mM vs 10 mM) KineticIssue->DilutionTest ResultImproved Did Yield Improve? DilutionTest->ResultImproved Sol1 Apply Pseudo-High Dilution (See Protocol A) ResultImproved->Sol1 Yes Sol2 Apply Turn Inducers (See Protocol B) ResultImproved->Sol2 No (Chain too floppy)

Figure 1: Diagnostic decision tree for isolating dimerization issues.

Protocol A: Pseudo-High Dilution (Process Engineering)

Theory: To favor first-order kinetics (


), the instantaneous concentration of the activated linear precursor must be kept extremely low. However, working with huge solvent volumes (true high dilution) is impractical.
Solution: Pseudo-High Dilution . By adding the precursor slowly to the catalyst/coupling agent, the unreacted linear species is consumed before it can encounter another linear molecule.
Step-by-Step Methodology

Applicability: Amide coupling (macrolactamization), Esterification.

  • The Reactor (Heel):

    • Load the reaction flask with 80% of your total solvent volume.

    • Add the coupling reagent (e.g., HATU, PyBOP) or the catalyst here.

    • Critical: If using base (DIPEA/NMM), add it to the heel to ensure immediate neutralization/activation.

  • The Feed (Syringe):

    • Dissolve your linear precursor in the remaining 20% of solvent.

    • Concentration Check: Ensure the feed concentration is high enough to fit in the syringe but soluble.

  • The Addition:

    • Use a syringe pump.[3]

    • Rate: Calculate rate to complete addition over 4–12 hours.

    • Tip: The rate of addition must be slower than the rate of reaction (

      
      ).
      
  • Self-Validating Checkpoint:

    • Take an aliquot at 1 hour (approx. 10-20% addition).

    • If linear precursor is accumulating (LCMS), PAUSE . Your addition is too fast, or the coupling reagent is dead.

Data Comparison: Batch vs. Pseudo-High Dilution

Parameter Batch Addition Pseudo-High Dilution
Instantaneous Conc. High (Initial) Low (Constant)
Reaction Kinetics 2nd Order (Dimer) favored initially 1st Order (Cyclization) favored
Solvent Usage High (for true dilution) Moderate

| Typical Yield | 20–40% | 60–85% |

Protocol B: Structural Pre-organization (Chemical Engineering)

Theory: If the linear chain is too "floppy" (high entropic penalty), even infinite dilution won't force cyclization; the ends simply won't meet. You must increase the


 by restricting the conformational space.
Solution: Turn Inducers . These structural elements force the backbone into a "kink" (cis-amide or 

-turn), bringing the N and C termini into proximity [1].
Top Turn Inducers & Implementation
1. Pseudoprolines (

Pro)

Derived from Serine or Threonine, these oxazolidine derivatives are the "gold standard" for difficult peptide cyclizations.

  • Mechanism: They lock the preceding amide bond into a cis conformation, inducing a sharp kink.

  • Protocol: Replace a Ser/Thr residue in the middle of your sequence with a

    
    Pro dipeptide building block during SPPS.
    
  • Removal: Post-cyclization, treat with TFA/Water to hydrolyze the oxazolidine back to the native Ser/Thr.

2. The Gem-Dimethyl Effect (Thorpe-Ingold)
  • Mechanism: Substituents on a tetrahedral center (like Aib - aminoisobutyric acid) restrict bond rotation, statistically forcing the termini closer.

  • Implementation: If sequence tolerates, swap Alanine for Aib.

3. Proline & N-Methylation[4][5]
  • Mechanism: N-alkylated amino acids favor cis-amide conformers and eliminate intramolecular H-bonds that might stabilize extended linear structures.

Preorganization Linear Linear Precursor (High Entropy) TurnInducer Insert Turn Inducer (Pseudoproline/Proline) Linear->TurnInducer Kinked Pre-organized 'Kink' (Reduced Entropy) TurnInducer->Kinked Forces cis-amide Cyclization Macrocyclization Kinked->Cyclization High Effective Molarity

Figure 2: Mechanism of action for structural pre-organization.

Specific Troubleshooting: Ring-Closing Metathesis (RCM)

RCM presents unique dimerization challenges because the reaction is reversible (thermodynamic control) and ethylene gas is a byproduct [2].

Issue: "I see dimers, and the reaction stalls at 50%." Root Cause: Ethylene build-up or Catalyst Decomposition.

The "Vacuum-Driven" Protocol
  • Concentration: RCM usually requires lower concentrations than amide coupling (

    
    ).
    
  • Ethylene Removal (Critical):

    • The byproduct of RCM is ethylene gas.[6][7] If it remains in solution, it reacts with the catalyst to reverse the cycle or form oligomers.

    • Action: Perform the reaction under a steady stream of Argon (sparging) or weak vacuum to actively strip ethylene.

  • Catalyst Choice:

    • Grubbs II / Hoveyda-Grubbs II: More active but can promote isomerization.

    • Temperature: Do not overheat. High temps (

      
      ) accelerate catalyst death faster than cyclization.
      
  • Additives:

    • Benzoquinone: Prevents isomerization of the double bond (a common side reaction that mimics dimerization impurities).

Frequently Asked Questions (FAQ)

Q: Can I do macrocyclization on Solid Phase (On-Resin) to avoid dimerization? A: Yes, this utilizes the "Pseudo-Dilution" effect.[4] Because peptide chains are anchored to the resin beads, they are spatially isolated.

  • Caveat: You must use low-loading resin (

    
    ). If loading is high, adjacent chains on the bead surface will interact, leading to inter-chain dimerization which is permanently attached to the resin [3].
    

Q: My linear precursor is insoluble in DCM/DMF at the concentrations required for the syringe pump feed. What do I do? A: Use a "Reverse Addition" or modify the solvent.

  • Option 1: Dissolve precursor in a "good" solvent (e.g., HFIP or DMSO) and inject into the "reaction" solvent (DCM).

  • Option 2: Use a chaotropic salt (LiCl) to break up aggregation in the feed syringe.

Q: Flow Chemistry vs. Batch - is it worth the switch? A: For scale-up, yes. Flow reactors allow for excellent heat transfer and precise control of mixing. You can achieve high-concentration macrocyclization in flow by controlling the residence time —essentially performing a continuous pseudo-high dilution [4].

References

  • White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3(7), 509–524. Link

  • Gradillas, A., & Pérez-Castells, J. (2006). Macrocyclization by Ring-Closing Metathesis in the Total Synthesis of Natural Products: Reaction Stages, Catalysts, and Stereoselectivity. Angewandte Chemie International Edition, 45(37), 6086–6101. Link

  • Malesevic, M., et al. (2004). An improved method for the solution cyclization of peptides under pseudo-high dilution conditions.[1][8][9] Journal of Biotechnology, 112(1-2), 73–77.[1][8] Link

  • Bedard, A. C., et al. (2018). Reconfigurable system for automated optimization of diverse chemical reactions. Science, 361(6408), 1220-1225. Link

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1-Thia-2,10-diazacyclododecane 1,1-dioxide Solubility

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals working with 1-Thia-2,10-diazacyclododecane 1,1-dioxide .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals working with 1-Thia-2,10-diazacyclododecane 1,1-dioxide .

Macrocyclic sulfamides are highly valued in drug design for their ability to interact with target enzymes (e.g., proteases, carbonic anhydrases)[1]. However, their unique physicochemical properties often present significant formulation and solubility challenges in both aqueous and organic media [2]. This guide provides causality-driven troubleshooting, quantitative data, and self-validating protocols to ensure your assays succeed.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why is 1-Thia-2,10-diazacyclododecane 1,1-dioxide nearly insoluble in standard aqueous buffers (PBS, HEPES)? A1: The solubility bottleneck is driven by two opposing structural features. First, the sulfamide core (-NH-SO2-NH-) acts as a potent hydrogen bond donor and acceptor, leading to a highly stable, tightly packed crystal lattice with high lattice energy [3]. Second, the 12-membered aliphatic cyclododecane backbone is highly lipophilic. This combination means the compound resists solvation in water (due to the hydrophobic ring) and in non-polar organics (due to the strong intermolecular H-bonding of the sulfamide core).

Q2: What are the optimal solvents for preparing concentrated stock solutions for in vitro assays? A2: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are the solvents of choice. These polar aprotic solvents possess the necessary dipole moment to disrupt the intermolecular hydrogen bonds of the sulfamide group while accommodating the lipophilic macrocycle. We recommend preparing a 10 mM to 50 mM stock in 100% anhydrous DMSO.

Q3: When I dilute my DMSO stock into cell culture media, the compound precipitates immediately. How can I prevent this "solvent crash"? A3: This is a classic thermodynamic failure. When the DMSO is diluted by water, the macrocycle rapidly re-aggregates to minimize hydrophobic surface exposure. To prevent this, you must use a step-wise formulation strategy incorporating surfactants and co-solvents [4]. A field-proven vehicle for hydrophobic macrocycles is: 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% Saline . The PEG bridges the polarity gap, while Tween-80 forms micelles to encapsulate the compound.

Q4: How should I handle this compound for LC-MS/HPLC analysis to avoid column clogging? A4: Never inject the compound in high aqueous conditions. Use an injection solvent that matches your mobile phase starting conditions (e.g., 50% Acetonitrile / 50% Water). Ensure your chromatographic gradient starts at no less than 10-20% organic modifier and ramps up to 95% to ensure complete elution of the lipophilic macrocycle.

Part 2: Quantitative Solubility Profiling

To assist in experimental planning, the following table summarizes the expected solubility profile of 1-Thia-2,10-diazacyclododecane 1,1-dioxide across various solvent systems.

Table 1: Representative Solubility Profile and Mechanistic Rationale

Solvent SystemSolubility Range (mg/mL)SuitabilityMechanistic Rationale
Deionized Water / PBS< 0.01PoorHigh crystal lattice energy; hydrophobic backbone repels water.
Hexane / Heptane< 0.05PoorNon-polar solvent cannot disrupt sulfamide H-bonding.
Methanol / Ethanol1.0 - 5.0ModerateProtic solvents partially disrupt H-bonds; acceptable for LC-MS.
DMSO / DMF25.0 - 50.0ExcellentPolar aprotic nature fully solvates the sulfamide core.
Formulation Vehicle*5.0 - 10.0GoodSurfactant micelles encapsulate the lipophilic macrocycle.

*Standard Formulation Vehicle: 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline.

Part 3: Self-Validating Experimental Protocols

Do not rely on assumptions when formulating macrocycles. The following protocols incorporate built-in validation steps to ensure scientific integrity before you proceed to critical biological assays.

Protocol 1: Preparation of a Self-Validating 10 mM In Vitro Stock Solution

Causality: Using anhydrous DMSO prevents premature water-induced aggregation. Sonication provides the activation energy required to break the initial crystal lattice.

  • Weighing: Accurately weigh the lyophilized 1-Thia-2,10-diazacyclododecane 1,1-dioxide powder using an analytical balance.

  • Solvent Addition: Add the calculated volume of room-temperature, anhydrous DMSO (≥99.9% purity) to achieve a 10 mM concentration.

  • Agitation: Vortex the vial at maximum speed for 60 seconds.

  • Sonication: Place the vial in a bath sonicator at room temperature for 5-10 minutes.

  • Validation (Crucial Step): Visually inspect the solution against a strong light source. It must be optically clear. To quantitatively validate, measure the optical density (OD) at 600 nm; an OD600 < 0.05 confirms the absence of micro-precipitates.

  • Storage: Aliquot into single-use amber vials and store at -20°C to prevent freeze-thaw degradation and moisture absorption.

Protocol 2: Step-Wise Formulation for In Vivo / Aqueous Assays

Causality: Order of addition is critical. Adding water too early collapses the solvation shell.

  • Base: Start with the 10 mM DMSO stock. (Ensure the final DMSO concentration will not exceed 5% v/v to avoid cellular toxicity).

  • Co-Solvent: Add PEG300 (40% v/v of final volume) directly to the DMSO stock and vortex thoroughly.

  • Surfactant: Add Tween-80 (5% v/v of final volume) and vortex. The surfactant will form micelles to encapsulate the macrocycle.

  • Aqueous Phase: While continuously vortexing or stirring the mixture, add the aqueous phase (e.g., 0.9% Saline or PBS) dropwise until it reaches 50% v/v.

  • Validation: The final solution should be clear or slightly opalescent. If gross particulate matter is visible, the formulation has failed (solvent crash), and the compound must be reformulated with a higher surfactant ratio.

Part 4: Formulation Workflow Visualization

G Start 1-Thia-2,10-diazacyclododecane 1,1-dioxide (Solid) Step1 Solvate in 100% DMSO (Vortex & Sonicate) Start->Step1 Check1 Optically Clear? (OD600 < 0.05) Step1->Check1 Heat Heat to 37°C (Max 50°C) Check1->Heat No Stock 10 mM Stock Solution (Store at -20°C) Check1->Stock Yes Heat->Step1 Dilute Dilute for Assay (Add Co-solvents) Stock->Dilute Check2 Precipitation / Turbidity? Dilute->Check2 Formulate Adjust Formulation (Increase PEG300/Tween-80) Check2->Formulate Yes Ready Ready for Biological Assay Check2->Ready No Formulate->Dilute

Figure 1: Step-by-step solubility troubleshooting and formulation workflow.

References

  • The sulfamide motif in the design of enzyme inhibitors.Taylor & Francis.
  • Synthesis of New Fused Benzothiadiazepines and Macrocyclic Sulfamides Starting from N,N-Disubstituted Sulfamides.PMC / NIH.
  • Investigation on the Anticancer Activity of Symmetric and Unsymmetric Cyclic Sulfamides.PMC / NIH.
  • Synthesis and Biological Evaluation of Cyclic Sulfamide Derivatives as 11β-Hydroxysteroid Dehydrogenase 1 Inhibitors.PMC / NIH.
Optimization

Sultam-NMR Tech Hub: Troubleshooting Solvent Selection for Cyclic Sulfonamides

Welcome to the Technical Support Center for Nuclear Magnetic Resonance (NMR) analysis of cyclic sulfonamides (sultams). As a Senior Application Scientist, I frequently encounter researchers struggling with poor solubilit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Nuclear Magnetic Resonance (NMR) analysis of cyclic sulfonamides (sultams). As a Senior Application Scientist, I frequently encounter researchers struggling with poor solubility, missing NH signals, and complex aggregation behaviors when analyzing these highly polar, structurally constrained heterocycles.

This guide moves beyond basic solvent tables. It explores the causality behind solvent-solute interactions, providing self-validating workflows to ensure high-fidelity structural elucidation.

Diagnostic Decision Pathway

When approaching a new cyclic sulfonamide, solvent selection should never be guesswork. Use the following logical pathway to determine the optimal deuterated solvent based on your compound's physical behavior and spectral requirements.

SolventSelection Start Evaluate Cyclic Sulfonamide (2-10 mg sample) SolCDCl3 Test Solubility in CDCl3 Start->SolCDCl3 DecSol Is the sample fully dissolved? SolCDCl3->DecSol CheckNH Run 1H NMR. Is NH peak visible/sharp? DecSol->CheckNH Yes TryPolar Switch to H-bond Acceptor (DMSO-d6 or Acetone-d6) DecSol->TryPolar No (Cloudy/Suspension) SuccessCDCl3 Proceed with CDCl3 (Ideal for recovery) CheckNH->SuccessCDCl3 Yes AcidTrace Check for trace DCl or conformational exchange CheckNH->AcidTrace No (Broad/Missing) DecNHPolar Does NH peak appear sharply > 7.0 ppm? TryPolar->DecNHPolar SuccessPolar Proceed. Use D2O shake to validate NH assignment. DecNHPolar->SuccessPolar Yes Quadrupolar N-14 Quadrupolar Relaxation or Tautomerism. Heat sample. DecNHPolar->Quadrupolar No

Diagnostic workflow for selecting NMR solvents for cyclic sulfonamides.

The "Why" and "How": Core Troubleshooting Guides

Issue 1: "My sultam is completely insoluble in CDCl3. Why, and what is the best alternative?"

The Causality: Cyclic sulfonamides possess a highly polarized


 motif. This geometry strongly favors intermolecular hydrogen bonding, often leading to the formation of robust dimers or polymeric chains in the solid state. Non-polar, non-hydrogen-bonding solvents like 

cannot disrupt these crystal lattice energies, leaving the sample suspended as a cloudy mixture[1]. The Solution: You must use a solvent capable of acting as a strong hydrogen-bond acceptor to disrupt the intermolecular sultam-sultam interactions.
  • First Alternative: Acetone-

    
    . It provides excellent solubilization for polar heterocycles without the high boiling point of DMSO, allowing for easy sample recovery[2].
    
  • Heavy-Duty Alternative: DMSO-

    
    . If the compound is heavily benzofused or polycyclic, DMSO-
    
    
    
    is the gold standard. It strongly solvates the NH proton, breaking aggregates and ensuring a homogenous solution[3].
Issue 2: "The NH proton signal is missing or extremely broad in my spectrum."

The Causality: There are three primary physical causes for this in cyclic sulfonamides:

  • Chemical Exchange: If using a protic solvent (like

    
    ), the NH proton rapidly exchanges with the solvent deuterium, rendering it invisible to 
    
    
    
    NMR[4].
  • Trace Acid in

    
    : 
    
    
    
    degrades over time to produce phosgene and DCl. Trace DCl catalyzes the chemical exchange of the NH proton, broadening it into the baseline.
  • Quadrupolar Relaxation: The adjacent Nitrogen-14 nucleus has a spin of

    
     and a quadrupole moment. This can cause rapid 
    
    
    
    relaxation of the attached proton, broadening the signal. The Solution: Switch to a strongly coordinating aprotic solvent like DMSO-
    
    
    . DMSO locks the NH proton in a strong hydrogen bond, drastically slowing down the chemical exchange rate and sharpening the signal (often appearing downfield between 7.0 and 10.0 ppm)[4].
Issue 3: "I see overlapping peaks in the aliphatic region that I can't assign to my sultam."

The Causality: Sultam syntheses often involve high-boiling solvents (DMF, DMAc) or transition metal catalysts with specific ligands that are notoriously difficult to purge during workup. The Solution: Cross-reference your anomalous peaks with authoritative trace impurity tables. For instance, residual DMF in DMSO-


 appears at 7.95, 2.89, and 2.73 ppm[5].

Quantitative Solvent Parameters for Sultam Analysis

When selecting a solvent, balance the dielectric constant (solubilizing power) against the residual solvent peak locations to avoid masking your analyte's critical signals.

NMR SolventResidual

Peak (ppm)
Residual

Peak (ppm)
Dielectric Constant (

)
Suitability for Cyclic Sulfonamides

7.26 (s)77.16 (t)4.8Low. Often fails due to strong intermolecular H-bonding of sultams.
Acetone-

2.05 (p)29.84 (m), 206.26 (s)20.7High. Good H-bond acceptor, easy sample recovery.
DMSO-

2.50 (p)39.52 (m)46.7Highest. Best solubility; sharpens NH peaks by slowing exchange[4].

1.94 (p)1.32 (m), 118.26 (s)37.5Moderate. Good for less polar sultams; transparent in aromatic region.

3.31 (p), 4.87 (s, OH)49.00 (m)32.7Poor for structural ID. Causes rapid NH/ND exchange, erasing the NH peak[4].

Data synthesized from standard impurity shift tables[5].

Self-Validating Experimental Protocol: The " Shake"

To definitively prove that a specific resonance belongs to the cyclic sulfonamide NH (and not an aromatic CH or an impurity), employ this self-validating methodology.

Step-by-Step Methodology:

  • Sample Preparation: Weigh 3–5 mg of the cyclic sulfonamide into a clean glass vial.

  • Primary Solvation: Add 0.6 mL of dry DMSO-

    
    . Swirl gently. If particulates remain, sonicate for 60 seconds. Do not heat aggressively, as this may degrade sensitive functional groups.
    
  • Transfer & Baseline Acquisition: Transfer the clear solution to a 5 mm NMR tube. Acquire a standard 1D

    
     NMR spectrum (e.g., 16 scans, 10-second relaxation delay to ensure accurate integration).
    
  • Identify Candidate Peak: Locate the suspected NH peak (typically a broad singlet or coupled doublet between 7.0–10.0 ppm).

  • The

    
     Shake (Validation): 
    
    • Remove the NMR tube from the spectrometer.

    • Add exactly 1–2 drops (approx. 10–20

      
      ) of 
      
      
      
      directly into the NMR tube[4].
    • Cap the tube and invert it 5–10 times to ensure complete mixing.

  • Re-Acquisition: Re-run the

    
     NMR spectrum under identical parameters.
    
  • Causality Check: The

    
     drives a rapid isotopic exchange (
    
    
    
    ). The previously identified NH peak will disappear, and a new HDO peak will emerge around 3.3 ppm (in DMSO), unequivocally confirming the assignment.

Frequently Asked Questions (FAQs)

Q: I am analyzing a benzo-fused cyclic sulfonamide, and the aromatic peaks are overlapping with the solvent residual peak in


. What should I do? 
A:  Switch to Acetone-

or

. Both solvents shift the residual solvent peaks into the aliphatic region (approx. 2.0 ppm), leaving the aromatic window (7.0–8.5 ppm) completely unobstructed for clear integration and coupling constant (

) analysis of the benzo-fused ring[1].

Q: Why does my sultam show two distinct sets of peaks in DMSO-


, but only one in 

?
A: You are likely observing restricted conformational dynamics or tautomerism. In highly polar solvents like DMSO, the energy barrier for ring-flipping or nitrogen inversion in the cyclic sulfonamide can increase due to strong solvent coordination. If the exchange rate becomes slower than the NMR timescale, you will see distinct conformers. Heating the sample (variable temperature NMR) to 50–60 °C will increase the exchange rate, causing the peaks to coalesce into a single time-averaged set.

Q: How do I recover my precious sultam sample after running it in DMSO-


? 
A:  DMSO-

has a high boiling point (189 °C) and cannot be easily removed by standard rotary evaporation[3]. The most reliable method is lyophilization (freeze-drying). Dilute the DMSO solution with a large excess of water (at least 1:10 ratio), freeze it completely using a dry ice/acetone bath, and place it on a lyophilizer overnight. The water-DMSO azeotrope will sublime, leaving your pure sultam powder behind.

References

1.[5] Title : NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Source : pitt.edu. URL : 2.[2] Title : NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Source : illinois.edu. URL : 3.[3] Title : NMR solvent selection - that also allows sample recovery. Source : biochromato.com. URL : 4.[4] Title : NMR-Based Quantum Mechanical Analysis Builds Trust and Orthogonality in Structural Analysis: The Case of a Bisdesmosidic Triglycoside as Withania somnifera Aerial Parts Marker. Source : acs.org. URL : 5.[1] Title : Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study. Source : nih.gov. URL :

Sources

Troubleshooting

Technical Support Center: Minimizing Transannular Strain in 12-Membered Rings

Current Status: Online Operator: Senior Application Scientist (Structural Chemistry Division) Ticket ID: TR-12MR-OPT Subject: Overcoming Prelog Strain & Entropic Barriers in Cyclododecane Derivatives Module 1: Diagnostic...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist (Structural Chemistry Division) Ticket ID: TR-12MR-OPT Subject: Overcoming Prelog Strain & Entropic Barriers in Cyclododecane Derivatives

Module 1: Diagnostic Hub & Core Concepts

Q1: Why are my 12-membered ring cyclizations failing despite successful 6-membered model systems?

A: You are likely encountering the "Medium-Ring Gap." While 6-membered rings form easily due to low enthalpy and entropy, 12-membered rings sit at the transition between "medium" (8-11) and "large" (>12) rings.

The Causality:

  • Entropic Penalty: The probability of chain ends meeting is significantly lower for a 12-carbon chain than a 6-carbon chain (

    
     is highly negative).
    
  • Enthalpic Penalty (Prelog Strain): Unlike large rings, 12-membered rings still suffer from transannular strain (Van der Waals repulsion between internal hydrogens).

  • Torsional Strain (Pitzer): To relieve transannular pressure, the ring twists, creating eclipsing interactions.

Diagnostic Check:

  • Symptom: Oligomerization (dimers/trimers) instead of cyclization.

  • Root Cause: Intermolecular reaction rates (

    
    ) are exceeding intramolecular rates (
    
    
    
    ).
  • Immediate Fix: Verify your effective molarity (EM). For 12-membered rings, EM is typically

    
     to 
    
    
    
    M. If you are running above 1 mM, you are favoring oligomers.
Q2: NMR analysis shows broad, undefined peaks. Is my product impure?

A: Not necessarily. This is a hallmark of conformational flux . 12-membered rings are unique; they possess a defined low-energy "square" conformation ([3333] conformation) with


 symmetry, but at room temperature, they may rapidly interconvert between "square," "boat-chair-boat," and undefined geometries.

Troubleshooting Protocol:

  • Run Variable Temperature (VT) NMR: Cool the sample to -60°C. If peaks sharpen and split, you have a single clean product undergoing conformational exchange.

  • Check for "Corner" Substituents: In the stable [3333] square conformation, substituents prefer "corner" positions (gauche) to minimize transannular H-H interactions. If your substituents force the ring into a high-energy "side" position, the ring will flux rapidly to relieve strain.

Module 2: Synthetic Troubleshooting (The "Fix")

Q3: How do I minimize transannular strain during Ring-Closing Metathesis (RCM)?

A: RCM in 12-membered rings is reversible and sensitive to the


 ratio. The cis (

) isomer often suffers higher transannular strain than the trans (

) isomer in cycloalkenes, but the pathway to form them differs.

Optimization Strategy:

  • Use Conformational Control Elements: Introduce a gem-dimethyl group or a bulky protecting group (e.g., acetonide) in the linear precursor. This utilizes the Thorpe-Ingold Effect to pre-organize the chain, reducing the entropic cost of cyclization.

  • Catalyst Selection: Switch to a catalyst that favors the thermodynamic product (usually

    
    -isomer for 12-rings) rather than a kinetic Z-selective catalyst, unless the Z-isomer is explicitly required for a specific folded target.
    
  • High Dilution Feed: Do not dump reagents. Use a syringe pump to add the catalyst/precursor solution over 12-24 hours to maintain pseudo-high dilution.

Q4: My macrolactonization yield is stuck at 20%. How can I improve this?

A: The issue is likely the activation energy required to overcome the cumulative strain (Baeyer + Pitzer + Prelog) in the transition state.

Protocol: The "Double-Activation" Method

  • Template Effect: If possible, coordinate the linear precursor to a metal ion (e.g.,

    
     or 
    
    
    
    ) that binds both chain ends. This acts as a "scaffold," bringing reactive centers closer (increasing Effective Molarity).
  • Rigidify the Chain: Introduce

    
     centers (alkenes, amides, ketones).
    
    • Why: Removing

      
       hydrogens removes the source of transannular repulsion. An 
      
      
      
      atom has no internal hydrogen to clash across the ring.
    • Data: Replacing two

      
       units with a cis-alkene can increase yield by 2-3x.
      

Module 3: Structural Engineering Data

Table 1: Strain Parameters & Optimization for 12-Membered Rings

ParameterDescriptionImpact on 12-RingOptimization Strategy
Prelog Strain Transannular Van der Waals repulsionModerate (High in 9-10, drops at 12)Replace internal H with

centers or O/N heteroatoms.
Pitzer Strain Torsional (eclipsing bonds)Significant in "side" carbons of [3333]Place substituents at "corner" positions.
Entropic Barrier Probability of cyclizationHigh (

)
Thorpe-Ingold Effect: Add gem-dimethyl groups.
Preferred Conformation Lowest Energy State[3333] Square (

)
Design precursors that fold into a "square" naturally.

Module 4: Visualization & Logic Flows

Diagram 1: Diagnostic Decision Tree for Low Yields

Caption: Logical workflow for diagnosing and correcting failure modes in 12-membered ring synthesis.

G Start Issue: Low Cyclization Yield (<20%) CheckProduct Analyze Crude Mixture (LCMS/NMR) Start->CheckProduct Oligomers Result: Oligomers/Polymers CheckProduct->Oligomers High MW peaks SM_Recovery Result: Unreacted Linear SM CheckProduct->SM_Recovery No Reaction Strain_Issue Result: Decomposition/Messy CheckProduct->Strain_Issue Broad/Undefined Dilution_Fix Action: Increase Dilution (Target < 1 mM) Oligomers->Dilution_Fix Activation_Fix Action: Change Coupling Reagent (e.g., Yamaguchi -> MNBA) SM_Recovery->Activation_Fix Rigidify Action: Add sp2 Centers (Remove Transannular H) Strain_Issue->Rigidify Pump_Fix Action: Syringe Pump Addition (Pseudo-high dilution) Dilution_Fix->Pump_Fix Temp_Fix Action: Increase Temp (Overcome Enthalpic Barrier) Activation_Fix->Temp_Fix Template Action: Use Template Synthesis (Metal ion coordination) Rigidify->Template

Diagram 2: The [3333] Square Conformation Strategy

Caption: Visualizing the stable "Square" conformation of cyclododecane to guide substituent placement.

Conformation Center Cyclododecane [3333] Square C1 Corner C (Gauche) Best for Subst. Center->C1 Stable S1 Side C (Anti) Avoid Subst. Center->S1 Steric Clash C1->S1 C2 Corner C (Gauche) Best for Subst. S2 Side C (Anti) Avoid Subst. C2->S2 C3 Corner C (Gauche) Best for Subst. S3 Side C (Anti) Avoid Subst. C3->S3 C4 Corner C (Gauche) Best for Subst. S4 Side C (Anti) Avoid Subst. C4->S4 S1->C2 S2->C3 S3->C4 S4->C1

Module 5: Experimental Protocol (Self-Validating)

Protocol: High-Dilution Macrolactonization (Yamaguchi Variation)

Designed to minimize intermolecular oligomerization and force the strained transition state.

  • Preparation:

    • Dissolve Seco-acid precursor (1.0 equiv) in dry Toluene.

    • Critical Step: Calculate volume to achieve 0.001 M (1 mM) concentration. Do not exceed this.

  • Activation:

    • Add 2,4,6-Trichlorobenzoyl chloride (1.2 equiv) and Et3N (1.5 equiv). Stir for 1h at RT.

    • Validation: Check TLC. The mixed anhydride should form quantitatively.

  • Cyclization (The "Slow Feed"):

    • Prepare a separate flask with DMAP (5-10 equiv) in refluxing Toluene (0.01 M relative to DMAP).

    • Add the activated anhydride solution to the DMAP solution via syringe pump over 12 hours .

    • Why: This keeps the instantaneous concentration of the active species extremely low, statistically forcing the chain end to find its own tail rather than another molecule.

  • Workup:

    • Concentrate and wash with 1N HCl (remove DMAP/Et3N).

    • Checkpoint: If crude NMR shows broad peaks, run at 50°C. If peaks sharpen, isolate; if they remain broad, check for oligomers via GPC or LCMS.

References

  • Dunitz, J. D., & Waser, J. (1972). Geometric Constraints in Cyclic Molecules: The Cyclododecane Conformation. Elementa. Link (Contextual grounding on [3333] conformation).

  • Galli, C., & Mandolini, L. (2000). The Role of Ring Strain on the Ease of Ring Closure of Bifunctional Chain Molecules. European Journal of Organic Chemistry. Link (Source of kinetic data on medium rings).

  • Alois Fürstner. (2019). Ring-Closing Metathesis in the Synthesis of Medium and Large Rings. ACS Central Science. Link (Authoritative guide on RCM strategies).

  • Prelog, V. (1950). On the Conformation of Medium-Sized Ring Compounds. Journal of the Chemical Society. Link (Foundational definition of Transannular/Prelog strain).

Optimization

Technical Support Center: Catalyst Selection for Diazacyclododecane Formation

Welcome to the Technical Support Center for diazacyclododecane synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reac...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for diazacyclododecane synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for the formation of this important macrocycle. Here, we move beyond simple protocols to explain the underlying principles that govern successful synthesis, helping you troubleshoot common issues and rationalize your experimental choices.

Section 1: Core Principles of Catalyst Selection

The synthesis of macrocycles like diazacyclododecane is a significant challenge in organic chemistry, primarily due to the entropic unfavorability of ring closure compared to intermolecular polymerization.[1][2] The choice of catalyst is therefore paramount and is guided by the specific synthetic strategy employed. The two predominant strategies are the Richman-Atkins cyclization and template-assisted synthesis.

The Richman-Atkins Approach: A Foundation of Macrocycle Synthesis

The Richman-Atkins method is a robust and widely used strategy for the synthesis of azamacrocycles.[3][4] It typically involves the reaction of a protected diamine with a suitable dielectrophile.[4] The "catalyst" in this context is often a strong base that facilitates the nucleophilic substitution reactions.

Key Considerations for Base Selection (Catalyst):

  • Strength and Compatibility: The base must be strong enough to deprotonate the protected amine (often a tosylamide) but not so strong as to cause unwanted side reactions. Common choices include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and cesium carbonate (Cs₂CO₃).[3][5]

  • Solvent Synergy: The choice of base is intrinsically linked to the solvent. Aprotic polar solvents like N,N-Dimethylformamide (DMF) and Tetrahydrofuran (THF) are frequently used as they can dissolve the reactants and are compatible with strong bases.[3]

Template-Assisted Synthesis: Guiding the Reaction Pathway

The template effect leverages a metal ion or other species to pre-organize the linear precursor into a conformation that favors intramolecular cyclization.[6][7] This "template" acts as a catalyst by lowering the activation energy for the desired ring-closing reaction.[8]

Types of Templates:

  • Metal Ions: Transition metal ions are commonly used as templates.[9] They coordinate with donor atoms (in this case, the nitrogen atoms of the diamine) in the linear precursor, bringing the reactive ends into close proximity.[6]

  • Anions: In some cases, anions like chloride (Cl⁻) can act as templates, pre-organizing the precursor through hydrogen bonding and reducing the energy barrier for macrocyclization.[8]

The selection of the appropriate template depends on the specific structure of the precursor and the desired macrocycle.

Section 2: Troubleshooting Guide - A Q&A Approach

This section addresses common problems encountered during the synthesis of diazacyclododecane, providing a systematic approach to troubleshooting.

Issue 1: Low or No Yield of the Desired Diazacyclododecane

Q: My reaction is primarily yielding linear polymers instead of the macrocycle. What is the most likely cause and how can I fix it?

A: This is a classic problem in macrocyclization and points to intermolecular reactions outcompeting the desired intramolecular cyclization. The primary solution is to employ high-dilution conditions .[1][10]

  • Causality: At high concentrations, the reactive ends of two different precursor molecules are more likely to encounter each other than the two ends of the same molecule. By significantly lowering the concentration (typically to the low millimolar range), you increase the statistical probability of intramolecular ring closure.[11]

  • Experimental Protocol (High-Dilution Setup):

    • Prepare two separate solutions of your reactants (e.g., the protected diamine and the dielectrophile) in a suitable anhydrous solvent (e.g., DMF).

    • Using syringe pumps, add both solutions dropwise and simultaneously over a long period (e.g., 8-12 hours) to a larger volume of the refluxing solvent containing the base (catalyst).

    • Maintain vigorous stirring throughout the addition to ensure rapid mixing and minimize localized high concentrations.

Q: I'm using high-dilution conditions, but my yield is still poor. What other factors should I investigate?

A: If polymerization is suppressed but the yield remains low, consider the following:

  • Inefficient Base (Catalyst): The base you are using may not be strong enough to efficiently deprotonate the protected amine.

    • Troubleshooting: Consider switching to a stronger base. For example, if you are using Cs₂CO₃, you could try NaH or t-BuOK.[3] Perform a small-scale test reaction to assess the efficacy of the new base.

  • Incorrect Reaction Temperature: The reaction temperature may be too low, leading to a slow reaction rate, or too high, promoting side reactions.[3]

    • Troubleshooting: Optimize the reaction temperature empirically. Start with the literature-reported temperature for a similar reaction and then systematically vary it in small increments (e.g., ±10 °C) to find the optimal condition for your specific substrates.

  • Side Reactions of the Electrophile: Some electrophiles, like bis(2-chloroethyl) ether, can undergo intramolecular cyclization to form byproducts (e.g., dioxane) under certain conditions.[3]

    • Troubleshooting: Ensure strictly anhydrous reaction conditions, as moisture can promote such side reactions. Consider using a less reactive dielectrophile, such as a ditosylate, which is less prone to intramolecular cyclization.[3]

Issue 2: Difficulties with Protecting Groups

Q: I'm using the Richman-Atkins approach with tosyl protecting groups, and the deprotection step is proving difficult. What can I do?

A: Tosyl groups are notoriously stable and require harsh conditions for removal, which can sometimes lead to degradation of the macrocycle.[3]

  • Causality: The stability of the tosyl group necessitates the use of strong acids (e.g., HBr in acetic acid) and high temperatures for cleavage.[3] Finding the right balance between complete deprotection and minimizing product degradation is key.

  • Troubleshooting Strategies:

    • Increase Deprotection Severity: If deprotection is incomplete, you can try increasing the concentration of the acid, raising the reaction temperature, or extending the reaction time.[3] The addition of a scavenger like phenol can help trap the liberated tosyl cations and drive the reaction to completion.[3]

    • Monitor the Reaction Closely: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of the deprotection reaction. This will help you determine the optimal reaction time to maximize the yield of the deprotected macrocycle while minimizing degradation.

    • Alternative Protecting Groups: If tosyl groups prove too problematic, consider alternative protecting groups that can be removed under milder conditions. The choice of an alternative will depend on the overall synthetic strategy and the compatibility with other functional groups in your molecule.

Issue 3: Product Purification Challenges

Q: The final diazacyclododecane product is difficult to purify. Are there any tricks to improve this?

A: The free amine nature of the final product can make it challenging to handle and purify.

  • Troubleshooting: After the deprotection and neutralization steps, consider converting the free amine product to its hydrochloride salt. This is often a crystalline solid that is easier to purify by recrystallization and is more stable for long-term storage.[3]

    • Protocol for Salt Formation:

      • After workup and extraction of the free amine into a suitable organic solvent (e.g., dichloromethane), dry the organic layer and remove the solvent under reduced pressure.

      • Dissolve the crude amine in a minimal amount of a suitable solvent like ethanol or isopropanol.

      • Slowly add a solution of HCl in the same solvent (or bubble HCl gas through the solution) until the precipitation of the hydrochloride salt is complete.

      • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using a template-based synthesis?

A1: The main advantage is the potential to significantly increase the yield of the desired macrocycle, even at higher concentrations than those used in traditional high-dilution methods.[1] The template pre-organizes the linear precursor, making the intramolecular cyclization kinetically more favorable.[6]

Q2: Can I use a catalyst for the cyclization step in the Richman-Atkins synthesis?

A2: In the Richman-Atkins synthesis, the base (e.g., NaH, Cs₂CO₃) acts as the catalyst by facilitating the deprotonation of the sulfonamide, which is the rate-limiting step for the subsequent nucleophilic attack. While other types of catalysts are not typically employed in this specific step, phase-transfer catalysts can sometimes be used to improve the reaction rate and yield in related macrocyclization reactions.

Q3: Are there catalytic methods that avoid the need for protecting groups?

A3: Yes, some modern catalytic methods aim to directly cyclize unprotected diamines and diols or other suitable precursors. For instance, ruthenium(II) complexes have been shown to catalyze the coupling of diols and diamines to form diazacycles through a "hydrogen borrowing" mechanism.[12] These methods are highly atom-economical and can simplify the synthetic route by eliminating protection and deprotection steps.

Q4: How do I choose between a metal-based catalyst and an organocatalyst?

A4: The choice depends on the specific reaction. Metal-based catalysts, such as those based on palladium or ruthenium, are often highly efficient for certain types of bond formations in macrocyclization.[11][12] Organocatalysts, like 1,4-diazabicyclo[2.2.2]octane (DABCO), are often used as base catalysts in various organic transformations and can be a milder and more environmentally friendly option.[13][14] The specific substrates and desired bond formation will dictate the most suitable catalytic system.

Section 4: Visualizing the Workflow

Catalyst Selection and Troubleshooting Logic

start Start: Diazacyclododecane Synthesis strategy Choose Synthetic Strategy start->strategy richman_atkins Richman-Atkins strategy->richman_atkins Classic Approach template Template-Assisted strategy->template Guided Synthesis base_selection Select Base (Catalyst) (e.g., NaH, Cs2CO3) richman_atkins->base_selection template_selection Select Template (e.g., Metal Ion, Anion) template->template_selection cyclization Perform Cyclization base_selection->cyclization template_selection->cyclization troubleshooting Troubleshoot Reaction cyclization->troubleshooting low_yield Low Yield? troubleshooting->low_yield Check Yield polymerization Polymerization? low_yield->polymerization Yes deprotection_issues Deprotection Issues? low_yield->deprotection_issues No high_dilution Implement High-Dilution polymerization->high_dilution Yes optimize_conditions Optimize Base, Temp, Electrophile polymerization->optimize_conditions No high_dilution->cyclization optimize_conditions->cyclization optimize_deprotection Optimize Deprotection Conditions deprotection_issues->optimize_deprotection Yes purification_issues Purification Difficulties? deprotection_issues->purification_issues No optimize_deprotection->purification_issues salt_formation Consider Salt Formation purification_issues->salt_formation Yes success Successful Synthesis purification_issues->success No salt_formation->success

Caption: Decision workflow for catalyst selection and troubleshooting in diazacyclododecane synthesis.

Section 5: Quantitative Data Summary

Catalyst/BaseTypical SolventKey AdvantagesPotential IssuesReference(s)
Sodium Hydride (NaH) DMF, THFStrong base, effective for deprotonating tosylamides.Pyrophoric, requires careful handling under inert atmosphere.[3]
Potassium tert-Butoxide (t-BuOK) DMF, THFStrong, non-nucleophilic base.Can be sterically hindered.[3]
Cesium Carbonate (Cs₂CO₃) DMF, AcetonitrileMilder base, easier to handle than hydrides.May not be strong enough for all substrates.[5]
Metal Ion Templates (e.g., Ni²⁺) VariousPre-organizes precursor for high cyclization efficiency.Requires subsequent demetallation step.[6],[9]
Anion Templates (e.g., Cl⁻) CH₂Cl₂Can kinetically favor macrocyclization.Effect is highly substrate and anion dependent.[8]
Ruthenium(II) Complexes TolueneAllows for protecting-group-free synthesis.Catalyst can be sensitive and expensive.[12]
DABCO VariousMild, non-toxic, inexpensive base catalyst.May not be suitable for all cyclization reactions.[13],[14]

References

  • Technical Support Center: Synthesis of 1,7-dioxa-4,10-diazacyclododecane. Benchchem.
  • Synthesis of Medio and Macrocyclic Compounds by High Dilution Principle Techniques. (2025). BenchChem.
  • Macrocyclic and Templ
  • Template Synthesis of Macrocvclic Compounds. (n.d.). Springer.
  • Contemporary strategies for peptide macrocyclization. (2011).
  • templ
  • A SHORT REVIEW ON THE SYNTHESIS OF AZAMACROCYCLIC LIGAND: CONVENTIONAL AND NON-TEMPLATE METHODS. (2021). Malaysian Journal of Chemistry.
  • Synthesis of 1,7-Dioxa-4,10-diazacyclododecane: A Technical Guide. (2025). BenchChem.
  • Enhancing the efficiency of flow synthesis for large-scale macrocycle production. (2025). BenchChem.
  • Macrocyclization Reactions at High Concentration (≥0.2M): The Role of Catalysis. (2023). Chemistry – A European Journal.
  • Macrocycle Synthesis by Chloride-Templated Amide Bond Form
  • An In-depth Technical Guide to 1,7-dioxa-4,10-diazacyclododecane (CAS - Benchchem). (n.d.). BenchChem.
  • High dilution principle. (n.d.). Wikipedia.
  • Synthesis of N-Substituted 1,7-Dioxa-4,10-Diazacyclododecane Derivatives: Application Notes and Protocols. (2025). BenchChem.
  • Technical Support Center: Enhancing the Selectivity of 1,7-Dioxa-4,10-diazacyclododecane for Specific C
  • An Improved Route to the Regioselective Synthesis of 1,7-dibenzyl-1,4,7,10-tetraazacyclododecane. (2022). SciSpace.
  • Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles. (n.d.). PMC.
  • 1,3,2‐Diazaphospholene‐Catalyzed Reductive Cycliz
  • Organolanthanide-Catalyzed Cyclization/Boration of 1,5- and 1,6-Dienes. (2001). Organic Letters.
  • Advances in the synthesis and applications of macrocyclic polyamines. (n.d.).
  • Imine- and Amine-Type Macrocycles Derived from Chiral Diamines and Arom
  • Recent progress on the total syntheses of macrocyclic diamine alkaloids. (2020).
  • 1,4‐Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. (n.d.). European Journal of Chemistry.
  • Synthesis of 1,4-Diazacycles by Hydrogen Borrowing. (2023). Organic Letters.
  • DABCO as a Base and an Organocatalyst in Organic Synthesis: A Review. (n.d.).
  • (PDF) ChemInform Abstract: Click Chemistry from Organic Halides, Diazonium Salts and Anilines in Water Catalyzed by Copper Nanoparticles on Activated Carbon. (2025).
  • The direct oxidative diene cyclization and related reactions in natural product synthesis. (2016). Beilstein Journal of Organic Chemistry.
  • Cyclization of Diols Using Ferrocenium Cations & Other Iron-Based Catalysts. (n.d.). University of Missouri-St. Louis.
  • TROUBLESHOOTING GUIDE. (n.d.). Phenomenex.
  • Reactions of Synthetic Organic Chemistry and the Role of Diazo Compounds. (n.d.). Longdom.org.
  • Side Reactions in Organic Synthesis. (n.d.). Science of Synthesis.
  • GC Troubleshooting. (n.d.). Sigma-Aldrich.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1-Thia-2,10-diazacyclododecane vs. Crown Ethers

This guide provides an in-depth comparative analysis of 1-Thia-2,10-diazacyclododecane (a mixed-donor [12]aneN₂S macrocycle) versus traditional Crown Ethers (specifically 12-Crown-4 and 18-Crown-6). Executive Summary: Th...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of 1-Thia-2,10-diazacyclododecane (a mixed-donor [12]aneN₂S macrocycle) versus traditional Crown Ethers (specifically 12-Crown-4 and 18-Crown-6).

Executive Summary: The Hard-Soft Divergence

In the design of chelating agents for drug development and hydrometallurgy, the choice between 1-Thia-2,10-diazacyclododecane (and its [12]aneN₂S isomers) and Crown Ethers represents a fundamental decision between Soft/Borderline and Hard Lewis base character.

  • Crown Ethers (e.g., 12-Crown-4): Dominated by oxygen donors (Hard Bases). They excel at binding Alkali/Alkaline Earth metals (

    
    , 
    
    
    
    ,
    
    
    ) via electrostatic interactions.
  • 1-Thia-2,10-diazacyclododecane ([12]aneN₂S): Incorporates Sulfur (Soft) and Nitrogen (Borderline) donors. This ligand is engineered for high-affinity, covalent-character binding of Transition Metals (

    
    , 
    
    
    
    ) and Heavy Metals (
    
    
    ,
    
    
    ), often exceeding crown ether affinity for these targets by orders of magnitude (
    
    
    
    
    times stronger).
Structural Definition & Nomenclature Note

While 1-Thia-2,10-diazacyclododecane implies a specific connectivity (potentially involving an S-N bond or unique spacing), this guide analyzes the functional performance of the [12]aneN₂S class. The presence of the Thioether (S) and Amine (N) groups within the 12-membered ring creates a "soft cavity" distinct from the "hard cavity" of 12-crown-4.

Critical Performance Metrics

A. Binding Affinity ( ) Comparison

The following table contrasts the thermodynamic stability constants (


) of these ligands. Note the dramatic inversion of selectivity.
Metal IonClassification (HSAB)Crown Ether (12-Crown-4)

1-Thia-2,10-diaza ([12]aneN₂S)

Mechanistic Insight

Hard Acid1.7 - 2.0 < 1.0Crown ethers match the hard electrostatic nature of

.

Hard Acid1.3< 1.0Cavity size mismatch for both, but O-donors still prefer

over S/N.

Borderline Acid~3.014.5 - 16.0 Critical: N/S donors enable strong

-donation and

-backbonding.

Soft Acid~2.0> 20.0 The Thioether (S) acts as a "soft anchor," driving massive affinity.

Borderline/Soft~4.011.0 - 13.0 N-donors stabilize

effectively; S-donors add selectivity over

.

Data Interpretation: For drug delivery (e.g., Cu-64 imaging) or chelation therapy, [12]aneN₂S is superior. For electrolyte handling (


, 

), 12-Crown-4 is required.
B. Kinetic Stability & Selectivity
  • Macrocyclic Effect: Both ligands benefit from the macrocyclic effect (entropic stability). However, [12]aneN₂S complexes with transition metals (

    
    ) exhibit kinetic inertness —once bound, the metal does not dissociate easily in vivo. This is crucial for radiopharmaceuticals to prevent transchelation to serum proteins.
    
  • pH Sensitivity: Crown ethers are pH-independent (ethers do not protonate easily). [12]aneN₂S is pH-responsive . The secondary amines (

    
    ) must be deprotonated to bind effectively. This allows for pH-switched release mechanisms in drug delivery.
    

Mechanistic Visualization (HSAB Theory)

The following diagram illustrates the selectivity pathways for both ligands based on Pearson's Hard-Soft Acid-Base (HSAB) theory.

HSAB_Selectivity Target Target Metal Ion Hard_Ion Hard Ion (Na+, K+, Ca2+) Target->Hard_Ion Low Charge Density No d-orbitals Soft_Ion Soft/Borderline Ion (Cu2+, Hg2+, Pb2+) Target->Soft_Ion High Polarizability d-orbitals available Crown Crown Ether (O-Donors) Hard_Ion->Crown Matches Hard Base ThiaDiaza 1-Thia-2,10-diaza (S/N-Donors) Hard_Ion->ThiaDiaza Weak/No Binding Electrostatic Electrostatic Interaction Crown->Electrostatic Complex_Hard Stable Salt Complex Electrostatic->Complex_Hard Soft_Ion->Crown Labile Binding Soft_Ion->ThiaDiaza Matches Soft Base Covalent Covalent/Orbital Overlap ThiaDiaza->Covalent Complex_Soft Inert Chelate (Therapeutic) Covalent->Complex_Soft

Figure 1: Decision pathway for ligand selection based on metal ion characteristics.

Experimental Protocols

Protocol A: Potentiometric Determination of Stability Constants ( )

Objective: Determine the binding affinity of 1-Thia-2,10-diazacyclododecane for


.

Reagents:

  • Ligand: 1-Thia-2,10-diazacyclododecane (

    
     M) in 
    
    
    
    M
    
    
    .
  • Metal:

    
     standard solution.
    
  • Base: Carbonate-free

    
     (
    
    
    
    M).

Workflow:

  • Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0) and convert pH to

    
     (concentration) using the Gran method.
    
  • Ligand Titration: Titrate the acidified ligand solution with

    
     to determine protonation constants (
    
    
    
    ) of the nitrogen donors.
  • Complex Titration: Mix Ligand and Metal (1:1 ratio). Titrate with

    
     from pH 2.0 to 11.0.
    
  • Data Analysis: Use Hyperquad or BEST software to fit the titration curve. The depression of the pH curve in the presence of metal compared to the free ligand indicates complex formation.

    • Self-Validation: If the curve does not re-merge with the ligand curve at high pH, hydroxo-species (

      
      ) are likely forming.
      
Protocol B: Synthesis via Richman-Atkins Cyclization

Context: If the specific isomer is not commercially available, use this robust macrocyclization method.

  • Precursors: Prepare the tosylated linear polyamine (e.g.,

    
    ) and the sulfur-containing di-electrophile (e.g., 
    
    
    
    ).
  • Cyclization:

    • Solvent: Anhydrous DMF (Dryness is critical to prevent hydrolysis).

    • Base:

      
       (Cesium effect promotes ring closure over polymerization).
      
    • Temp:

      
       for 24-48 hours.
      
  • Deprotection: Remove tosyl groups using

    
     or Sodium Naphthalenide (for milder conditions).
    
  • Purification: Recrystallize the hydrobromide salt from Ethanol/Water.

Applications in Drug Development[1]

Chelation Therapy ( , )[2]
  • Crown Ethers: Generally unsuitable due to toxicity and poor selectivity against plasma

    
     and 
    
    
    
    .
  • [12]aneN₂S: The sulfur donor provides high selectivity for

    
     over 
    
    
    
    , reducing the risk of hypocalcemia during treatment. The 12-membered ring is small enough to be excreted renally if the complex is hydrophilic.
Radiopharmaceuticals ( Imaging)
  • Challenge:

    
     has a half-life of 12.7 hours. The complex must remain stable in the blood stream (pH 7.4) and not release Cu to Superoxide Dismutase (SOD).
    
  • Solution: [12]aneN₂S forms a square-planar or square-pyramidal complex with

    
    . The macrocyclic constraint prevents "de-chelation."
    
    • Note: For optimal stability, researchers often add pendant arms (e.g., acetate groups) to the nitrogens, converting the ligand into a TE2A-analogue , which further encapsulates the metal.

References

  • Izatt, R. M., et al. (1985). "Thermodynamic and Kinetic Data for Cation-Macrocycle Interaction." Chemical Reviews.

  • Lindoy, L. F. (1989). The Chemistry of Macrocyclic Ligand Complexes. Cambridge University Press. (Fundamental text on mixed-donor macrocycles).
  • Martell, A. E., & Smith, R. M. (2004). NIST Standard Reference Database 46: Critically Selected Stability Constants of Metal Complexes.

  • Hancock, R. D., & Martell, A. E. (1989). "Ligand Design for Selective Complexation of Metal Ions in Aqueous Solution." Chemical Reviews. (Explains the affinity of N/S donors for Cu/Hg).

  • Pedersen, C. J. (1967). "Cyclic polyethers and their complexes with metal salts." Journal of the American Chemical Society. (The foundational paper on Crown Ethers).

Comparative

Comparative Binding Affinity Studies of Diazacyclododecane Ligands: A Methodological Guide

The rational design of macrocyclic ligands is a cornerstone of modern coordination chemistry, directly impacting the development of radiopharmaceuticals, MRI contrast agents, and targeted therapeutics. While rigid tetraa...

Author: BenchChem Technical Support Team. Date: March 2026

The rational design of macrocyclic ligands is a cornerstone of modern coordination chemistry, directly impacting the development of radiopharmaceuticals, MRI contrast agents, and targeted therapeutics. While rigid tetraaza macrocycles like cyclen (1,4,7,10-tetraazacyclododecane) and DOTA represent the gold standard for extreme thermodynamic stability, structural modifications—specifically the transition to diazacyclododecane derivatives (such as 1,7-dioxa-4,10-diazacyclododecane)—offer nuanced control over metal binding affinity, kinetic inertness, and target selectivity[1].

This guide provides an objective comparison of diazacyclododecane ligands against traditional tetraaza alternatives, grounded in hard and soft acids and bases (HSAB) theory, and details the self-validating experimental frameworks required to accurately quantify their binding affinities.

Thermodynamic Principles & Structural Causality

The binding affinity of a macrocycle is governed by the preorganization of its cavity and the electronic nature of its donor atoms. Cyclen-based ligands utilize four secondary amine nitrogens, which act as strong


-donors, resulting in exceptionally high stability constants (

) with borderline and hard transition metals like Cu²⁺ and Zn²⁺[2].

However, replacing two nitrogen atoms with oxygen atoms to form 1,7-dioxa-4,10-diazacyclododecane fundamentally alters the coordination environment. Ether oxygens are weaker donors than amine nitrogens. Consequently, this substitution deliberately decreases the overall thermodynamic stability of the resulting transition metal complexes[3].

Why make this substitution? The causality behind choosing a dioxadiaza- architecture over a tetraaza- architecture lies in selectivity and kinetic flexibility . While cyclen binds Cu²⁺ almost irreversibly, the weaker ether oxygen donors in diazacyclododecane derivatives allow for reversible binding, making them ideal candidates for fluorescent metal sensors and dynamic catalytic cycles where substrate turnover requires transient metal release[1]. Furthermore, the introduction of softer donor arms (e.g., sulfide pendants in DO2A2S) shifts the affinity toward soft metal ions like Ag⁺ and Cd²⁺, preventing the reductive-induced demetalation often seen in Cu-based radiopharmaceuticals[4][5].

HSABLogic Base 12-Membered Macrocycle (Cyclen Backbone) ModN Tetraaza (4N) Strong σ-donors Base->ModN ModO Dioxadiaza (2N2O) Weaker σ-donors Base->ModO ModS Dithiadiaza (2N2S) Soft donors Base->ModS Hard Hard/Borderline Acids (Cu2+, Zn2+) ModN->Hard High Affinity (log K > 20) ModO->Hard Moderate Affinity (log K 15-18) Soft Soft Acids (Ag+, Cd2+) ModS->Soft High Affinity (Specific to Soft)

Influence of donor atom substitution on metal binding affinity based on HSAB theory.

Comparative Quantitative Data

To benchmark the performance of diazacyclododecane derivatives, we must compare their stability constants (


) against established industry standards. The table below summarizes the binding affinities for Cu²⁺, a highly relevant metal for both radiolabeling and biological sensing.
LigandDonor SetTarget MetalStability Constant (

)
Binding Characteristics
Cyclen 4NCu²⁺23.29Extreme thermodynamic stability; rigid encapsulation[2].
DOTA 4N, 4O (Carboxylate)Cu²⁺22.30Gold standard for radiopharmaceuticals; highly inert[4].
DO2A2S 4N, 2S (Sulfide)Cu²⁺18.23Diazacyclododecane derivative; tuned for softer metals[4].
1,7-Dioxa-4,10-diazacyclododecane 2N, 2O (Ether)Cu²⁺< 18.00Weaker ether donors decrease stability; enables reversible sensing[3].

Data indicates that while tetraaza macrocycles dominate in absolute affinity, diazacyclododecane derivatives offer a tunable, moderate-affinity landscape.

Self-Validating Experimental Workflows

A single analytical technique is insufficient to definitively claim a binding affinity. Trustworthy experimental design requires a self-validating system where thermodynamic mapping (Potentiometry) is orthogonally confirmed by structural speciation (Spectroscopy).

ValidationWorkflow L Ligand Preparation (Diazacyclododecane) Mix Equilibration & Complexation (pH, Temp Control) L->Mix M Metal Salt Solution (Cu2+, Zn2+, Gd3+) M->Mix Pot pH-Potentiometric Titration (Determine Protonation) Mix->Pot UV UV-Vis / Fluorescence (Orthogonal Validation) Mix->UV Data Data Synthesis (Speciation Modeling) Pot->Data Protonation Constants UV->Data Spectral Shifts Out Stability Constant (log K) & Binding Mode Data->Out

Multimodal experimental workflow for validating macrocyclic metal complex stability.

Protocol 1: pH-Potentiometric Titration (Thermodynamic Mapping)

Causality: Metal complexation in aqueous media is fundamentally a competition between the target metal ion and protons for the ligand's donor atoms. If the protonation constants (


) of the diazacyclododecane ring are not accurately mapped, the calculated metal stability constant will be mathematically invalid[3].

Step-by-Step Methodology:

  • Electrolyte Standardization: Prepare a 1.0–2.0 mM solution of the diazacyclododecane ligand in a background electrolyte (e.g., 0.15 M NaCl). Rationale: Maintaining a constant ionic strength ensures that activity coefficients remain stable throughout the titration, which is strictly required for accurate thermodynamic modeling[4].

  • Ligand Protonation Baseline: Titrate the ligand solution with a standardized strong acid (e.g., 0.1 M HCl) to fully protonate the secondary amines. Record the pH to establish the baseline protonation constants.

  • Competitive Titration: In a parallel, temperature-controlled vessel (25.0 ± 0.1 °C), prepare an equimolar mixture (1:1 ratio) of the ligand and the target metal salt (e.g.,

    
    ).
    
  • Alkaline Displacement: Titrate the mixture with standardized strong base (e.g., 0.1 M NaOH) under a strict inert atmosphere (Ar or N₂). Rationale: Excluding

    
     is critical to prevent the formation of competing metal-carbonate complexes which would artificially skew the binding affinity.
    
  • Data Deconvolution: Import the titration curves into speciation software (e.g., HYPERQUAD) to extract the overall stability constants (

    
    ) and generate a species distribution diagram as a function of pH.
    
Protocol 2: UV-Visible Spectrophotometric Titration (Orthogonal Validation)

Causality: Potentiometry only detects the displacement of protons; it cannot prove that the metal has structurally entered the macrocyclic cavity. UV-Vis spectroscopy acts as an orthogonal validator by monitoring the specific ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 transitions or charge-transfer bands that only occur upon successful encapsulation[4].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a stock solution of the diazacyclododecane ligand in a non-coordinating buffer (e.g., HEPES) at a pH where the potentiometric data predicts the 1:1 complex is the dominant species.

  • Baseline Acquisition: Record the baseline UV-Vis absorption spectrum of the free ligand in a quartz cuvette.

  • Incremental Titration: Incrementally add micro-aliquots of the standardized metal solution to the cuvette.

  • Spectral Monitoring: After each addition, allow 3-5 minutes for equilibration and record the spectrum. Rationale: For Cu²⁺ complexes, look for the emergence of a distinct

    
     transition band in the 500–600 nm region. The shift in 
    
    
    
    confirms the geometric distortion of the metal upon binding to the
    
    
    core.
  • Stoichiometric Confirmation: Plot the absorbance at

    
     against the molar ratio of Metal:Ligand. The intersection of the two linear segments confirms the binding stoichiometry, validating the potentiometric model[1][4].
    

References

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Thia-2,10-diazacyclododecane 1,1-dioxide

As a Senior Application Scientist overseeing chemical safety and drug development workflows, I have designed this comprehensive guide to provide a self-validating, mechanistic approach to handling 1-Thia-2,10-diazacyclod...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing chemical safety and drug development workflows, I have designed this comprehensive guide to provide a self-validating, mechanistic approach to handling 1-Thia-2,10-diazacyclododecane 1,1-dioxide .

Our goal is not merely regulatory compliance, but a deep, causal understanding of why specific precautions are non-negotiable. By integrating these practices, laboratories can build a resilient culture of safety that protects personnel while maintaining the absolute integrity of experimental data.

Executive Summary & Chemical Profile

1-Thia-2,10-diazacyclododecane 1,1-dioxide is a cyclic sulfonamide (sultam) derivative frequently utilized as a structural scaffold or bioisostere in medicinal chemistry. Because it is supplied as a fine powder, its physical state dictates our primary logistical and safety controls[1].

Quantitative Chemical Profile:

PropertyValue
Chemical Name 1-Thia-2,10-diazacyclododecane 1,1-dioxide
CAS Number 2241129-34-8
Molecular Weight 220.34 g/mol
Physical Form Solid Powder
Storage Temperature Room Temperature (RT)

Hazard Causality & Risk Assessment

Understanding the mechanistic origin of a chemical's hazard is the first step in mitigating risk. According to its [1], this compound presents three primary hazards:

  • Serious Eye Damage (H318): The sulfonamide moiety and the compound's physical powder form can cause severe, potentially irreversible osmotic and pH-driven damage to the corneal epithelium upon contact[1].

  • Respiratory Irritation (H335): Fine powders are highly prone to aerosolization during weighing and transfer. Inhalation of these micro-particles leads to immediate mucosal irritation in the respiratory tract[1].

  • Skin Irritation (H315): Prolonged dermal contact, especially if the powder dissolves in sweat, can lead to localized dermatitis and irritation[1].

Personal Protective Equipment (PPE) Matrix

Under[2], employers must select PPE that specifically addresses the hazards present in the workplace. The following matrix details the required PPE for handling this sultam derivative, grounded in mechanistic justification.

PPE CategorySpecificationMechanistic Justification
Eye Protection Chemical safety goggles (ANSI Z87.1) or full face shield.Standard safety glasses with side shields are insufficient. Goggles form a tight seal that prevents aerosolized powder from reaching the eyes, mitigating the risk of severe eye damage (H318)[1],[3].
Respiratory Controls Certified chemical fume hood (face velocity 80-100 fpm).The primary defense against respiratory irritation (H335)[1]. The hood captures airborne dust generated during transfer. If a hood is unavailable, a well-fitted N95 or P100 particulate respirator is mandatory[4].
Hand Protection Nitrile gloves (minimum 4-5 mil thickness), double-gloved.Prevents dermal contact (H315)[1]. Double gloving allows the operator to safely peel off the outer contaminated layer immediately after weighing, preventing cross-contamination of other lab surfaces[3].
Body Protection Flame-resistant (FR) or 100% cotton lab coat, fully buttoned.Prevents the accumulation of static-charged powder on personal clothing[2].

Operational Workflow & Handling Protocol

To ensure absolute trustworthiness in your experimental setup, follow this step-by-step methodology for weighing and transferring the compound.

Step-by-Step Methodology:

  • Pre-Operation Setup: Verify that the chemical fume hood is operational and clear of clutter[4]. Don all required PPE as specified in the matrix above[2].

  • Static Mitigation: Fine powders are prone to static cling, which causes erratic weighing and scattering. Use an anti-static gun (ionizer) on the balance and utilize grounded, metal anti-static spatulas.

  • Weighing: Place a tared, sealable vial on the balance inside the fume hood. Carefully transfer the powder using the anti-static spatula. Never weigh this compound on an open benchtop[4].

  • Transfer: Once the desired mass is reached, tightly cap the vial before removing it from the fume hood. This ensures no dust escapes into the general laboratory environment.

  • Decontamination: Wipe down the balance, spatulas, and the immediate hood surface with a wet paper towel (using water or ethanol) to capture any stray particulates[4].

Workflow Visualization:

PowderHandling A 1. Pre-Operation Verify Hood & Don PPE B 2. Static Mitigation Use Anti-Static Tools A->B C 3. Weighing Transfer to Tared Vial B->C D Spill Occurred? C->D E Wet Wipe Cleanup Do Not Dry Sweep D->E Yes F 4. Seal & Transport Move to Reaction Zone D->F No E->F

Workflow for the safe handling and transfer of 1-Thia-2,10-diazacyclododecane 1,1-dioxide powder.

Emergency Response & Spill Management

In the event of an accidental exposure or spill, immediate action is required based on the compound's precautionary statements (P-codes)[1]:

  • Eye Exposure (P305+P351+P338): Immediately flush eyes at the nearest eyewash station for a minimum of 15 minutes. Hold eyelids open to ensure complete irrigation. Seek immediate medical attention (P310)[1].

  • Inhalation (P304+P340): Move the affected personnel to fresh air and keep them comfortable for breathing. Contact a poison center if respiratory irritation persists[1].

  • Spill Cleanup: As recommended by[3], do not dry sweep. Dry sweeping aerosolizes the powder, drastically increasing inhalation risk. Instead, gently cover the spill with damp paper towels (wetted with water or a compatible solvent) to suppress dust, then carefully scoop the materials into a hazardous waste container[4].

Disposal Plan

Proper disposal prevents downstream exposure to environmental services personnel and ensures regulatory compliance.

  • Solid Waste: Collect all unused powder, contaminated paper towels, and outer gloves in a sealable, high-density polyethylene (HDPE) container. Label clearly as "Hazardous Solid Waste - Toxic/Irritant Sultam Derivative"[5].

  • Liquid Waste: If the compound is dissolved in organic solvents (e.g., DMSO, DMF) for biological assays or synthesis, route the solution to the appropriate organic waste stream (halogenated or non-halogenated, depending on the solvent used)[5].

  • Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal environmental regulations (e.g., EPA RCRA guidelines in the US).

References

  • Occupational Safety and Health Administration (OSHA). "1910.132 - General requirements for Personal Protective Equipment." United States Department of Labor. Accessed March 5, 2026. URL:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. Accessed March 5, 2026. URL:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.